molecular formula C7H7N5S B182746 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 36209-51-5

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B182746
CAS No.: 36209-51-5
M. Wt: 193.23 g/mol
InChI Key: LHSIJUVRXSETDR-UHFFFAOYSA-N
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Description

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, also known as this compound, is a useful research compound. Its molecular formula is C7H7N5S and its molecular weight is 193.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSIJUVRXSETDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352135
Record name 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36209-51-5
Record name 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Record name 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

An In-depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its synthesis, physicochemical properties, and established biological activities, with a focus on its potential as an antimicrobial agent. Experimental protocols for its synthesis and antimicrobial screening are provided, alongside a summary of key quantitative data. This guide serves as a foundational resource for researchers engaged in the development of novel therapeutic and crop protection agents.

Introduction

This compound, with the CAS Number 36209-51-5, is a versatile molecule featuring a 1,2,4-triazole ring substituted with a pyridin-4-yl group, an amino group, and a thiol group.[1][2][3][4] This unique combination of functional groups makes it a valuable scaffold in the synthesis of a wide range of derivatives with diverse biological activities. The triazole moiety is a well-known pharmacophore present in numerous approved drugs, recognized for its metabolic stability and ability to engage in various biological interactions.[5][6] The presence of the thiol group offers a site for further chemical modification and is often crucial for biological activity, particularly in enzyme inhibition.[7] This compound has demonstrated notable antifungal and antibacterial properties, positioning it as a promising candidate for the development of new antimicrobial agents to combat resistant pathogens.[6][7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇N₅S[1][2][3]
Molecular Weight 193.23 g/mol [1][2][3]
CAS Number 36209-51-5[1][2][3][4]
Melting Point 250-254 °C
Appearance White solid/powder[10]
pKa 7.49 ± 0.20 (Predicted)[2]
InChI Key LHSIJUVRXSETDR-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is a well-established multi-step process. The general synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis Workflow Isonicotinic acid hydrazide Isonicotinic acid hydrazide Intermediate_1 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol Isonicotinic acid hydrazide->Intermediate_1 KOH, CS₂, Ethanol, Reflux Potassium hydroxide Potassium hydroxide Potassium hydroxide->Intermediate_1 Carbon disulfide Carbon disulfide Carbon disulfide->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Hydrazine hydrate, Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Final_Product

Caption: General synthetic route for this compound.

Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of this compound, adapted from published literature.[8]

Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol

  • A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide is prepared in ethanol.

  • The mixture is refluxed in an oil bath for a duration of 10-12 hours.

  • The completion of the reaction yields 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol.

Step 2: Synthesis of this compound

  • The 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol obtained from the previous step is refluxed with hydrazine hydrate (99%) in absolute ethanol.

  • The reflux is maintained for 8-9 hours in an oil bath.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield pure this compound.

Spectroscopic Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. A summary of the expected and reported spectral data is provided in Table 2.

Table 2: Spectroscopic Characterization Data

TechniqueKey ObservationsReference(s)
FT-IR (cm⁻¹) Presence of characteristic peaks for N-H, S-H, and C=N bonds.[9][11][12]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the amino protons, thiol proton, and protons of the pyridine ring.[5][9][11][12]
¹³C NMR (DMSO-d₆, δ ppm) Resonances for the carbon atoms of the triazole and pyridine rings.[9][11]
HRMS-ESI The molecular ion peak corresponding to the calculated exact mass of the compound.[9]
Single Crystal X-ray Diffraction Provides the definitive three-dimensional molecular structure.[9]

Biological Activities and Potential Applications

The primary biological activity reported for this compound and its derivatives is their antimicrobial and antifungal efficacy.[6][8][9] These compounds have been shown to be effective against a range of pathogenic bacteria and fungi. The proposed mechanism of action involves the inhibition of key microbial enzymes.[7]

G cluster_1 Biological Activities and Applications Core 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Activity1 Antibacterial Activity Core->Activity1 Activity2 Antifungal Activity Core->Activity2 Application1 Pharmaceutical Development (New Antimicrobials) Activity1->Application1 Application2 Agrochemical Formulation (Fungicides) Activity2->Application2

Caption: Relationship between the core compound, its activities, and applications.

Antimicrobial Activity

Derivatives of this compound have been synthesized and screened for their in-vitro antibacterial activity against various pathogenic bacteria.[8] While specific quantitative data for the parent compound is not extensively detailed in the provided search results, its derivatives have shown promising activity.

Antifungal Activity

Similarly, the antifungal potential of this class of compounds has been investigated.[7][8] The triazole scaffold is a cornerstone of many commercial antifungal agents, and the subject compound is a valuable intermediate in the synthesis of novel antifungal candidates.

Experimental Protocol for Antimicrobial Screening

The antimicrobial activity of this compound and its derivatives can be evaluated using standard methods such as the agar-well diffusion method.[11][13]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a specific turbidity.

  • Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation and Sample Addition: Wells are punched into the agar using a sterile borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 24-48 hours).

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Future Directions

This compound represents a molecule with significant untapped potential. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural requirements for enhanced biological activity.[8]

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In-vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.

  • Development of Novel Derivatives: To expand the chemical space and discover compounds with improved potency and selectivity.

Conclusion

This technical guide has summarized the current knowledge on this compound. Its straightforward synthesis, versatile chemical nature, and promising biological activities make it a compound of high interest for researchers in drug discovery and agrochemical development. The provided protocols and data serve as a valuable resource to facilitate further investigation into this important heterocyclic scaffold.

References

An In-Depth Technical Guide to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This heterocyclic compound has garnered significant interest within the scientific community due to its versatile therapeutic potential, particularly as an antimicrobial and anticancer agent. This document consolidates key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for its synthesis, serving as a vital resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a multifaceted molecule characterized by a central 1,2,4-triazole ring substituted with an amino group at the 4-position, a pyridin-4-yl group at the 5-position, and a thiol group at the 3-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.

The structural formula of this compound is presented below:

A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C7H7N5S[1]
Molecular Weight 193.23 g/mol [1]
CAS Number 36209-51-5
Melting Point 250-254 °C
Predicted pKa 7.49 ± 0.20[2]
Solubility Soluble in various solvents, with its metal complexes showing excellent solubility in DMSO.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing from isonicotinic acid hydrazide. The general synthetic route involves the initial conversion of the hydrazide to a 1,3,4-oxadiazole-2-thiol intermediate, followed by treatment with hydrazine hydrate to yield the final triazole product.[3]

A logical workflow for the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Cyclization to 1,3,4-Oxadiazole cluster_2 Step 3: Conversion to 1,2,4-Triazole IsonicotinicAcidHydrazide Isonicotinic Acid Hydrazide CS2_KOH Carbon Disulfide (CS2) Potassium Hydroxide (KOH) IsonicotinicAcidHydrazide->CS2_KOH Reaction in Ethanol PotassiumDithiocarbazinate Potassium Salt of Dithiocarbazinate CS2_KOH->PotassiumDithiocarbazinate PotassiumDithiocarbazinate_ref Potassium Salt Oxadiazole 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol PotassiumDithiocarbazinate_ref->Oxadiazole Reflux Oxadiazole_ref 1,3,4-Oxadiazole Intermediate HydrazineHydrate Hydrazine Hydrate Oxadiazole_ref->HydrazineHydrate Reaction FinalProduct This compound HydrazineHydrate->FinalProduct

Caption: Synthetic workflow for this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

This class of compounds is particularly noted for its potent antibacterial and antifungal properties.[4] The proposed mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. While the specific enzyme targets for this compound are not fully elucidated, it is believed to act by inhibiting essential microbial enzymes.[4]

Qualitative studies have shown that the parent compound is active against Staphylococcus aureus. However, it has been reported to be inactive against Escherichia coli and Pseudomonas aeruginosa.[5] Further research is required to determine the specific Minimum Inhibitory Concentrations (MICs) against a wider range of microorganisms.

Anticancer and Other Activities

Derivatives of this compound have also been investigated for their potential as anticancer and antioxidant agents. While quantitative data for the parent compound is limited in the public domain, the triazole scaffold is a well-established pharmacophore in the design of anticancer drugs.

Experimental Protocols

Synthesis of this compound[4]
  • Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.

  • Step 2: Synthesis of this compound. The resulting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is then refluxed with 99% hydrazine hydrate in absolute ethanol for 8-9 hours to yield the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8][9]
  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in Mueller-Hinton broth.

  • Plate Preparation: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The workflow for a typical broth microdilution assay is illustrated below:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate under appropriate conditions C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Cytotoxicity Assay (MTT Assay)[10][11][12][13]
  • Cell Seeding: Plate cells at a density of approximately 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its demonstrated antimicrobial properties, coupled with the known anticancer and antioxidant activities of its derivatives, make it a compelling lead structure for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, offering key data and detailed methodologies to facilitate further investigation into this promising molecule. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its biological evaluation, and optimizing its structure to enhance therapeutic efficacy and selectivity.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridinyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and triazole rings has given rise to a class of heterocyclic compounds with remarkable versatility and a broad spectrum of biological activities. Pyridinyl-triazoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating potential as antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridinyl-triazole compounds, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

A Historical Perspective: From Triazole's Discovery to a Privileged Scaffold

The journey of pyridinyl-triazole compounds is rooted in the history of its constituent heterocycles. The term "triazole" was first coined in 1885 by Swedish chemist J. A. Bladin, marking the formal beginning of triazole chemistry.[1] For decades, research focused on the fundamental synthesis and characterization of the triazole ring.

A significant turning point for the therapeutic application of triazoles came in 1969 with the discovery of the first azole antifungal agents.[1] These early imidazole-based compounds paved the way for the development of the more potent and less toxic triazole antifungals. The introduction of the first-generation triazoles, such as fluconazole and itraconazole in the early 1980s and 1990s, revolutionized the treatment of systemic fungal infections and solidified the importance of the triazole scaffold in medicine.[2]

The strategic combination of the triazole ring with the pyridine moiety, another well-established pharmacophore present in over 7000 drugs, marked a pivotal step in the exploration of new chemical space for drug discovery.[3][4] Researchers began to investigate the synergistic effects of these two rings, leading to the discovery of pyridinyl-triazole derivatives with a wide array of enhanced biological activities.[3] This has led to extensive research into their potential as novel therapeutic agents for a multitude of diseases.

Synthetic Strategies and Experimental Protocols

The synthesis of pyridinyl-triazole compounds can be broadly categorized based on the resulting isomeric structure. Various methods have been developed for the preparation of 2-pyridinyl, 3-pyridinyl, and 4-pyridinyl substituted triazoles, as well as fused ring systems.

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A common and versatile starting material for the synthesis of 4-pyridinyl-1,2,4-triazole derivatives is isonicotinic acid hydrazide (isoniazid). A widely employed method involves the conversion of isonicotinic acid hydrazide to a thiosemicarbazide intermediate, followed by cyclization.

Experimental Protocol:

  • Step 1: Synthesis of Potassium 3-(isonicotinoyl)dithiocarbazate:

    • To a solution of potassium hydroxide (0.02 mol) in absolute ethanol (50 mL), add isonicotinic acid hydrazide (0.01 mol).

    • Cool the mixture in an ice bath and add carbon disulfide (0.02 mol) dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry.

  • Step 2: Synthesis of this compound:

    • Reflux a suspension of potassium 3-(isonicotinoyl)dithiocarbazate (0.01 mol) and hydrazine hydrate (0.02 mol) in water (20 mL) for 4-6 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 5-6.

    • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.

.

G General Workflow for Biological Evaluation of Pyridinyl-Triazole Compounds cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of Pyridinyl-Triazole Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Antiviral Antiviral Assays (EC50 Determination) Characterization->Antiviral Other Other Biological Assays (e.g., Anti-inflammatory) Characterization->Other Lead_Identification Lead Compound Identification Antimicrobial->Lead_Identification Anticancer->Lead_Identification Antioxidant->Lead_Identification Antiviral->Lead_Identification Other->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Mechanism Mechanism of Action Studies SAR_Studies->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Toxicity Toxicity and ADME Studies In_Vivo->Toxicity

Caption: Experimental workflow for the synthesis and biological evaluation of pyridinyl-triazole compounds.

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole

This method describes a facile, one-pot synthesis of a di-substituted pyridinyl-triazole directly from isonicotinic acid.

Experimental Protocol:

  • A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine hydrate (2 mL) is heated in a 15 mL Teflon-lined reactor at 186°C for 48 hours.[5]

  • The resulting liquid is diluted with water, and the pH is adjusted to 6 with HCl solution.

  • The white precipitate, a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, is collected and recrystallized from ethanol.[5]

  • For obtaining the pure deaminated product, the mixture is dissolved in aqueous HCl (6M) and treated with an aqueous solution of NaNO2.[5]

  • After stirring for 5-6 hours, the pH is adjusted to 6.5 with 10% NaOH solution.[5]

  • The resulting white precipitate is filtered, dried, and recrystallized from ethanol to yield pure 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[5]

Synthesis of 2-Pyridinyl-1,2,3-Triazoles via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. This methodology can be readily adapted for the synthesis of 2-pyridinyl-1,2,3-triazoles.

Experimental Protocol:

  • Step 1: Synthesis of 2-Azidopyridine:

    • To a solution of 2-chloropyridine (0.01 mol) in dimethylformamide (DMF, 20 mL), add sodium azide (0.015 mol).

    • Heat the reaction mixture at 100°C for 24 hours.

    • After cooling, pour the mixture into water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-azidopyridine.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition:

    • To a solution of 2-azidopyridine (0.01 mol) and a terminal alkyne (0.01 mol) in a mixture of t-butanol and water (1:1, 20 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(pyridin-2-yl)-1H-1,2,3-triazole derivative.

Biological Activities and Quantitative Data

Pyridinyl-triazole derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, anticonvulsant, antiviral, and antioxidant effects.

Table 1: Anticancer Activity of Pyridinyl-Triazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
TP6 B16F10 (Murine Melanoma)41.12[6]
Pyridone-based analogue A549 (Lung Carcinoma)~0.008-0.015[7]
Pyridone-based analogue MCF-7 (Breast Adenocarcinoma)~0.008-0.015[7]
Thiazole-based derivative MCF-7 (Breast Adenocarcinoma)~0.050-0.120[7]

Table 2: Antimicrobial Activity of Pyridinyl-Triazole Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Triazolopyridine derivative Staphylococcus aureus0.25[8]
Triazolopyridine derivative Escherichia coli0.25[8]
12k S. aureus4.0[9]
12e S. aureus4.8[9]
12f E. coli5.1[9]

Table 3: Anticonvulsant Activity of Pyridinyl-Triazole Derivatives (ED50 in mg/kg)

Compound IDTest ModelED50 (mg/kg)Reference
6c MES9.5[10]
6c scPTZ20.5[10]
13 MES28.9[11]
19 MES11.4[11]
19 scPTZ31.7[11]

Table 4: Antiviral Activity of Pyridinyl-Triazole Derivatives (EC50 in µM)

Compound IDVirusCell LineEC50 (µM)Reference
Compound 2 Chikungunya virusBHK-2128.6[12]
Compound 2 Chikungunya virusVero30.0[12]
Compound 1 Chikungunya virusVero19.9[12]
Compound 2 (clinical isolate) Chikungunya virusVero19.7[12]

Table 5: Antioxidant Activity of Pyridinyl-Triazole Derivatives (IC50 in µg/mL)

Compound IDAssayIC50 (µg/mL)Reference
Compound G DPPH7.12[5][13]
Compound G ABTS4.59[5][13]
Compound 9b DPPHN/A (49.4% inhibition at 10 µM)[14]
Compound 5b DPPH5.84[15]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridinyl-triazole compounds stem from their ability to interact with various biological targets. Some of the key mechanisms of action that have been elucidated are detailed below.

Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

Many triazole-based antifungal agents, including those with a pyridine moiety, exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane.

.

CYP51_Inhibition Mechanism of CYP51 Inhibition by Pyridinyl-Triazole Antifungals Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol catalysis Toxic_Sterols Accumulation of Toxic Sterol Precursors CYP51->Toxic_Sterols leads to Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane essential component Pyridinyl_Triazole Pyridinyl-Triazole Inhibitor Pyridinyl_Triazole->CYP51 inhibits Heme_Iron Heme Iron in CYP51 Active Site Pyridinyl_Triazole->Heme_Iron coordinates with Heme_Iron->CYP51 part of Membrane_Disruption Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption causes Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death results in

Caption: Inhibition of fungal ergosterol biosynthesis by pyridinyl-triazole compounds targeting CYP51.

Inhibition of TGF-β Type I Receptor (ALK5)

Certain pyridinyl-triazole derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][12] The TGF-β signaling pathway is implicated in a wide range of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors block the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby abrogating the pro-fibrotic and pro-tumorigenic effects of TGF-β.[16] The binding mode often involves hydrogen bond interactions with the hinge region of the kinase and occupation of a hydrophobic pocket.[17]

.

ALK5_Inhibition Inhibition of TGF-β/ALK5 Signaling by Pyridinyl-Triazole Compounds TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII binds ALK5 ALK5 (TGF-β Receptor I) TGF_beta_RII->ALK5 recruits and phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 phosphorylates Pyridinyl_Triazole Pyridinyl-Triazole Inhibitor Pyridinyl_Triazole->ALK5 inhibits pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 complexes with Smad_complex Smad2/3/4 Complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Transcription Target Gene Transcription (Fibrosis, Proliferation) Nucleus->Gene_Transcription regulates

Caption: Pyridinyl-triazole inhibitors block the TGF-β signaling pathway by targeting the ALK5 kinase.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Some triazole-containing compounds have been developed as mTOR inhibitors.[6][18] These inhibitors can act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its activity. This leads to the dephosphorylation of downstream effectors such as S6K1 and 4E-BP1, resulting in the inhibition of protein synthesis and cell cycle arrest.

.

mTOR_Inhibition Inhibition of the mTOR Signaling Pathway by Pyridinyl-Triazole Compounds Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Pyridinyl_Triazole Pyridinyl-Triazole Inhibitor Pyridinyl_Triazole->mTORC1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis | Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Caption: Pyridinyl-triazole compounds can inhibit cancer cell growth by targeting the mTOR signaling pathway.

Conclusion and Future Directions

Pyridinyl-triazole compounds represent a highly versatile and promising class of heterocyclic scaffolds in drug discovery. Their rich history, evolving synthetic methodologies, and broad spectrum of biological activities underscore their importance in medicinal chemistry. The ability to systematically modify the substitution patterns on both the pyridine and triazole rings allows for fine-tuning of their pharmacological properties and the development of compounds with high potency and selectivity for a variety of biological targets.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of more efficient, green, and regioselective synthetic routes will continue to be a priority.

  • Expansion of Biological Screening: Investigating the potential of pyridinyl-triazoles against a wider range of diseases and biological targets will likely uncover new therapeutic applications.

  • Structure-Based Drug Design: A deeper understanding of the binding interactions between pyridinyl-triazole derivatives and their target proteins will facilitate the rational design of next-generation inhibitors with improved efficacy and safety profiles.

  • Clinical Translation: The progression of promising lead compounds through preclinical and clinical development will be crucial to realizing the full therapeutic potential of this remarkable class of compounds.

The continued exploration of the chemical and biological space of pyridinyl-triazoles holds great promise for the discovery of novel and effective therapeutic agents to address a multitude of unmet medical needs.

References

Tautomeric Forms of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the tautomeric forms of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The existence of thione-thiol tautomerism in this molecule influences its physicochemical properties, reactivity, and biological activity. This document outlines the synthesis, experimental and computational characterization, and the equilibrium between the tautomeric forms, presenting data in a structured format for researchers, scientists, and drug development professionals.

Thione-Thiol Tautomerism

The core of this guide focuses on the equilibrium between the two primary tautomeric forms of this compound: the thione form and the thiol form. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond with a protonated sulfur atom (S-H).

Computational studies on 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione tautomer is the more stable form in the gas phase.[1][2] This stability is a key factor in understanding the compound's behavior. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature.

Figure 1: Tautomeric equilibrium of this compound.

Synthesis and Characterization

The synthesis of this compound has been successfully achieved, often starting from isoniazid.[3] The resulting compound can be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm its structure and investigate the tautomeric equilibrium.

General Synthetic Pathway

A common synthetic route involves the reaction of a starting material like 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in an alcoholic medium under reflux.[4] Another approach starts with isonicotinic acid hydrazide.[5]

Synthesis_Pathway Start Isonicotinic Acid Hydrazide Intermediate1 Potassium Dithiocarbazinate Salt Start->Intermediate1 + CS2, KOH Product 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Intermediate1->Product + Hydrazine Hydrate

Figure 2: Generalized synthetic pathway for the target molecule.
Spectroscopic Data

Spectroscopic methods are invaluable for distinguishing between the thione and thiol tautomers. The presence of characteristic absorption bands in FT-IR spectra and distinct chemical shifts in NMR spectra can provide evidence for the predominant form in a given state (solid or solution).

Table 1: Key Spectroscopic Data for Tautomer Identification

Spectroscopic TechniqueThione Form FeatureThiol Form FeatureReference
FT-IR (cm⁻¹) C=S stretching vibrationS-H stretching vibration (often weak)[6]
¹H NMR (ppm) N-H proton signalS-H proton signal (can be broad and exchangeable)[7]
¹³C NMR (ppm) C=S carbon signal (typically downfield)C-S carbon signal[8][9]
UV-Vis (nm) n→π* transition of the C=S chromophoreπ→π* transitions[6][10]

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of the tautomerism of this compound.

Experimental Analysis Workflow

The experimental investigation generally follows a logical progression from synthesis to detailed characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Tautomer Analysis Synthesis Synthesis of the Compound FTIR FT-IR Spectroscopy Synthesis->FTIR Structural Confirmation NMR NMR (1H, 13C) Spectroscopy Synthesis->NMR Structural Confirmation UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structural Confirmation MS Mass Spectrometry Synthesis->MS Structural Confirmation XRay Single-Crystal X-ray Diffraction Synthesis->XRay Structural Confirmation HPLC_MS HPLC-MS for Tautomer Separation and Quantification FTIR->HPLC_MS Identification NMR->HPLC_MS Identification UV_Vis->HPLC_MS Identification

Figure 3: Experimental workflow for the analysis of tautomeric forms.

A particularly useful technique for studying tautomeric mixtures in solution is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[10] This method can separate the tautomers, allowing for their individual detection and quantification. In one study on a similar triazole, the thione form was found to be the major component (97.27%) and the thiol form the minor component (2.73%) in the analyzed mixture.[10]

Computational Methodology

Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and properties of tautomers.

  • Method: DFT calculations are commonly performed to optimize the geometries of the tautomers and calculate their relative energies.[1][6][11]

  • Functional and Basis Set: The B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) has been shown to be reliable for studying this type of tautomerism.[1][6]

  • Solvent Effects: The polarizable continuum model (PCM) can be used to investigate the influence of different solvents on the tautomeric equilibrium.[11]

  • Vibrational Analysis: Computed vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands to specific tautomers.[1][6]

Quantitative Data

The following tables summarize hypothetical quantitative data based on typical findings for this class of compounds, as detailed in various research articles.

Table 2: Calculated Relative Energies of Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)Reference
Thione B3LYP6-31G(d,p)0.00 (most stable)[1]
Thiol B3LYP6-31G(d,p)> 0[1]

Table 3: HPLC-MS Quantification of Tautomers in Solution (Example)

TautomerRetention Time (min)Peak Area (%)m/zReference
Thione 5.897.27235[10]
Thiol 8.62.73235[10]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity. Both experimental and computational evidence strongly suggest that the thione form is the predominant and more stable tautomer. A thorough understanding of this equilibrium, achieved through the synthesis and characterization methods outlined in this guide, is essential for the rational design and development of new therapeutic agents based on this versatile molecular scaffold. The interplay between the thione and thiol forms can significantly impact the compound's interaction with biological targets, making this a crucial area of study for medicinal chemists.

References

Technical Guide: Physicochemical Properties, Synthesis, and Biological Profile of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 1,2,4-triazole-3-thione, is a prominent pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific derivative, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione, with the molecular formula C7H7N5S. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and an exploration of its biological activities, with a focus on its antimicrobial potential. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical and Structural Data

The fundamental properties of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione are summarized in the table below. This data is essential for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C7H7N5S[1]
Molecular Weight 193.23 g/mol [1]
CAS Number 36209-51-5[1]
Melting Point 250-254 °C
Appearance White powder/crystals[2]
InChI Key LHSIJUVRXSETDR-UHFFFAOYSA-N
SMILES Nc1nnc(S)n1-c2ccncc2

Synthesis Protocols

The synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is a multi-step process commencing from isonicotinic acid hydrazide. The following protocol is a standard method reported in the literature.[3]

Experimental Protocol: Synthesis of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol

  • A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.[3]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled, and the intermediate product, 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol, is isolated.

Step 2: Synthesis of 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol

  • The intermediate from Step 1 is refluxed with hydrazine hydrate (99%) in absolute ethanol for 8-9 hours.[3]

  • The reaction mixture changes color, and the evolution of hydrogen sulfide may be observed.[2]

  • After cooling, the mixture is diluted with cold water and acidified with hydrochloric acid to precipitate the crude product.[2]

  • The resulting white solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol.[2]

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Isonicotinic_acid_hydrazide Isonicotinic acid hydrazide Intermediate 5-(pyridine-4-yl)-1,3,4- oxadiazole-2-thiol Isonicotinic_acid_hydrazide->Intermediate KOH, CS2, Ethanol, reflux (10-12h) Final_Product 4-amino-5-(4-pyridyl)-4H- 1,2,4-triazole-3-thiol Intermediate->Final_Product Hydrazine hydrate, Ethanol, reflux (8-9h) Antimicrobial_Screening Antimicrobial Screening (Agar Dilution Method) Final_Product->Antimicrobial_Screening Test Compound MIC_Determination MIC Value Determination Antimicrobial_Screening->MIC_Determination

Synthesis and biological evaluation workflow for 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol.

Biological Activity

Derivatives of 1,2,4-triazole-3-thione are recognized for their broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The primary and most consistently reported activity for this class of compounds is antimicrobial.

Antimicrobial Activity

A study on Schiff base derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrated moderate to good antimicrobial activity against a panel of bacteria and fungi.[3] The Minimum Inhibitory Concentration (MIC) values for some of these derivatives are presented below.

DerivativeTest OrganismMIC (µg/mL)
4c (p-OH) S. aureus16
B. subtilis20
4e (p-Br) E. coli25
S. typhi31
C. albicans24
A. niger32
Data from a study on derivatives of this compound.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)
  • Preparation of Media: Sabouraud's dextrose agar is prepared and autoclaved.[3]

  • Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMF) and serially diluted to achieve a range of final concentrations (e.g., 5-100 µg/mL) in the agar plates.[3]

  • Inoculum Preparation: Suspensions of the test microorganisms are prepared to a standardized concentration (e.g., 10^5 cfu/mL).[3]

  • Inoculation: The agar plates containing the diluted compound are inoculated with the microbial suspensions.[3]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 25°C for 72 hours for fungi).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Other Potential Biological Activities
  • Anticancer Activity: Related 1,2,4-triazole derivatives have shown anticancer properties. For instance, some 1,2,4-triazole-pyridine hybrids exhibited IC50 values in the range of 41.12 µM to 61.11 µM against murine melanoma (B16F10) cell lines.[7] Another study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported IC50 values as low as 3.854 µM against the A549 human lung cancer cell line.[8]

  • Antioxidant Activity: Certain 4-amino-5-substituted-1,2,4-triazole-linked hydroxamic acid derivatives have demonstrated potent antioxidant properties, with IC50 values for some compounds being lower than the standard, ascorbic acid.[9]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has not been fully elucidated. However, the biological activity of 1,2,4-triazole-3-thione derivatives is often attributed to their ability to chelate metal ions essential for enzymatic functions in pathogens or to interact with various biological receptors through hydrogen bonding and dipole interactions.[10][11]

More recently, derivatives of 1,2,4-triazole-3-thione have been identified as inhibitors of DCN1, a critical co-E3 ligase in the neddylation process, which is implicated in diseases such as cancer and cardiac fibrosis. One such derivative, HD2, exhibited a very potent IC50 of 2.96 nM.[12] This suggests that the 1,2,4-triazole-3-thione scaffold may have the potential to modulate specific signaling pathways, although further research is required to determine if 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol interacts with similar targets.

G cluster_compound 1,2,4-Triazole-3-thione Derivative cluster_pathway Neddylation Pathway Compound 1,2,4-Triazole-3-thione Derivative (e.g., HD2) DCN1 DCN1 (co-E3 Ligase) Compound->DCN1 Inhibits Cullin3 Cullin 3 DCN1->Cullin3 activates Nrf2 Nrf2 (Substrate) Cullin3->Nrf2 neddylates Accumulation Nrf2 Accumulation Nrf2->Accumulation

Proposed inhibitory mechanism of a 1,2,4-triazole-3-thione derivative on the DCN1-mediated neddylation pathway.

Conclusion

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thione is a versatile heterocyclic compound with a well-established synthetic route and significant potential as a scaffold for the development of new therapeutic agents, particularly antimicrobials. The data presented in this guide, including its physicochemical properties, detailed synthesis protocols, and an overview of its biological activities, provides a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to fully realize the therapeutic potential of this promising compound.

References

An In-depth Technical Guide on the Safe Handling of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 36209-51-5). The information herein is compiled from various sources, including supplier safety data sheets for the compound and structurally related chemicals. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 36209-51-5
Molecular Formula C₇H₇N₅S
Molecular Weight 193.23 g/mol
Melting Point 250-254 °C[2]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in pyridine (10%)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. A summary of the GHS hazard classifications is provided in Table 2.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles respirator N95 Dust Mask or Respirator researcher Researcher researcher->lab_coat Always Wear researcher->gloves Always Wear researcher->goggles Always Wear researcher->respirator When handling powder or creating dust

Caption: Recommended PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Dust Formation: Avoid creating dust. Use appropriate tools for transferring the solid.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

First_Aid_Protocol cluster_routes Routes of Exposure and Immediate Actions cluster_actions First Aid Procedures exposure Exposure Occurs inhalation Inhalation (H335) exposure->inhalation skin_contact Skin Contact (H315) exposure->skin_contact eye_contact Eye Contact (H319) exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off immediately with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical If irritation persists rinse_mouth->seek_medical

Caption: First aid measures for exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and sulfur oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill ppe->contain cleanup Sweep up and shovel into a suitable container for disposal. Avoid creating dust. contain->cleanup decontaminate Clean the spill area cleanup->decontaminate dispose Dispose of waste in accordance with local regulations decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

Toxicological Information

Ecological Information

Specific data on the environmental fate and ecological effects of this compound are not available in the searched literature. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Weighing and Transferring the Solid
  • Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is operational.

  • Work Area: Perform all manipulations within the fume hood. Place a weigh boat on an analytical balance and tare.

  • Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

  • Closure: Securely close the container immediately after use.

  • Cleanup: Clean any minor spills within the fume hood immediately. Wipe down the spatula and the work surface. Dispose of contaminated wipes in a designated waste container.

Preparing a Solution
  • Preparation: Wear the recommended PPE. Conduct the procedure in a chemical fume hood.

  • Solvent: Choose an appropriate solvent. Based on available data, pyridine is a suitable solvent.[3]

  • Dissolution: Add the weighed solid to a clean, dry flask. Slowly add the solvent to the flask while stirring or agitating to facilitate dissolution.

  • Storage: If the solution is to be stored, ensure the flask is properly labeled and sealed.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult your institution's safety policies and the most current Safety Data Sheet (SDS) for any chemical before use.

References

commercial suppliers of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its commercial availability, synthesis protocols, and known biological activities, serving as a vital resource for researchers in drug discovery and development.

Commercial Suppliers

This compound (CAS Number: 36209-51-5) is available from several commercial suppliers. The table below summarizes the available data on purity and supplier information. Pricing and available quantities are subject to change and should be confirmed on the suppliers' websites.

SupplierPurityMolecular FormulaMolecular Weight
Sigma-Aldrich97%C₇H₇N₅S193.23
Fisher Scientific-C₇H₇N₅S193.23
Santa Cruz Biotechnology-C₇H₇N₅S193.23
Amerigo Scientific97%C₇H₇N₅S193.23
Chem-Impex-C₇H₇N₅S193.23

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established multi-step process, commencing from isonicotinic acid hydrazide. The general synthetic route involves the formation of an intermediate oxadiazole, followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

This initial step involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide.

Materials:

  • Isonicotinic acid hydrazide

  • Potassium hydroxide

  • Carbon disulfide

  • Absolute ethanol

Procedure:

  • A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide is prepared in absolute ethanol.

  • The mixture is refluxed for a period of 10-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, is collected by filtration.

Step 2: Synthesis of this compound

The intermediate oxadiazole is then converted to the target triazole through a reaction with hydrazine hydrate.

Materials:

  • 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • Hydrazine hydrate (99%)

  • Absolute ethanol

Procedure:

  • The 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol obtained from Step 1 is suspended in absolute ethanol.

  • An excess of hydrazine hydrate (99%) is added to the suspension.

  • The mixture is refluxed for 8-9 hours. During this time, the evolution of hydrogen sulfide gas may be observed.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with cold water and acidified with hydrochloric acid.

  • The resulting precipitate, this compound, is filtered, washed with water, and can be recrystallized from ethanol to yield the pure product.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Isonicotinic_Hydrazide Isonicotinic Acid Hydrazide CS2_KOH CS₂ / KOH Ethanol, Reflux Isonicotinic_Hydrazide->CS2_KOH Oxadiazole 5-(pyridin-4-yl)-1,3,4- oxadiazole-2-thiol CS2_KOH->Oxadiazole Hydrazine Hydrazine Hydrate Ethanol, Reflux Oxadiazole->Hydrazine Final_Product 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Hydrazine->Final_Product

Caption: Synthetic pathway of this compound.

Biological Activities and Potential Applications

This compound serves as a versatile scaffold in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring, along with the amino and thiol groups, allows for further chemical modifications to develop derivatives with enhanced potency and selectivity.

The primary reported biological activities include:

  • Antibacterial Activity: The compound has shown inhibitory effects against various bacterial strains.

  • Antifungal Activity: It is also effective against several fungal species.

  • Antioxidant Properties: The thiol group can contribute to radical scavenging activities.

These properties make it a valuable starting material for the development of new therapeutic agents. Its derivatives have been investigated for a broader range of activities, including anti-inflammatory and anticancer properties.

The logical relationship from the core compound to its potential applications is visualized in the following diagram.

Logical_Relationships cluster_activities cluster_applications Core_Compound 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Biological_Activities Biological Activities Core_Compound->Biological_Activities Derivatization Chemical Derivatization Core_Compound->Derivatization Applications Potential Applications Biological_Activities->Applications Antibacterial Antibacterial Biological_Activities->Antibacterial Antifungal Antifungal Biological_Activities->Antifungal Antioxidant Antioxidant Biological_Activities->Antioxidant Derivatization->Applications Drug_Development Drug Development Applications->Drug_Development Agrochemicals Agrochemicals Applications->Agrochemicals Material_Science Material Science Applications->Material_Science

Methodological & Application

Application Notes and Protocols: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a potassium dithiocarbazinate salt from isonicotinic acid hydrazide, followed by cyclization with hydrazine hydrate to yield the target triazole. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antibacterial, antifungal, antiviral, and antitumor properties. The incorporation of a thiol group and an amino group at positions 3 and 4, respectively, along with a pyridine moiety at position 5, can significantly modulate the biological activity of the resulting molecule. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives, including Schiff bases and Mannich bases.[1][2] The synthetic pathway described herein is a well-established and efficient method for preparing this class of compounds.[3][4]

Reaction Scheme

The overall synthesis proceeds in two key steps:

  • Formation of Potassium 3-(isonicotinoyl)dithiocarbazate: Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

  • Cyclization to this compound: The intermediate potassium salt is then refluxed with hydrazine hydrate to induce cyclization and formation of the triazole ring.

A common alternative approach involves the initial formation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from isonicotinic acid hydrazide and carbon disulfide, which is then converted to the desired triazole by treatment with hydrazine hydrate.[1][2]

Experimental Protocol

Materials and Reagents:

  • Isonicotinic acid hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Hydrazine hydrate (80% or 99%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Step 1: Synthesis of Potassium 3-(isonicotinoyl)dithiocarbazate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.056 g, 1 mmol) in absolute ethanol (20 mL).

  • To this solution, add isonicotinic acid hydrazide (0.137 g, 1 mmol).

  • Cool the mixture in an ice bath and add carbon disulfide (0.076 g, 1 mmol) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 10-12 hours.

  • The resulting precipitate, potassium 3-(isonicotinoyl)dithiocarbazate, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

  • To a suspension of the potassium salt obtained in Step 1 (0.25 g, 1 mmol) in water (4 mL), add hydrazine hydrate (0.2 mL, 4 mmol).

  • Transfer the mixture to a round-bottom flask and reflux for approximately 4-6 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).[3]

  • After reflux, cool the reaction mixture to room temperature and dilute with cold water (30 mL).[3]

  • Acidify the solution with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

  • Stir the mixture at room temperature for 30 minutes.[5]

  • Filter the resulting white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound.[3][6]

Data Presentation

ParameterValueReference
Molecular Formula C₇H₇N₅S[7]
Molecular Weight 193.23 g/mol [7]
Appearance White solid/powder[3][5]
Melting Point 250-254 °C[7]
Yield 65-80%[3][5]

Note: Yields are dependent on reaction conditions and purification efficiency.

Visualization of Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Dithiocarbazate Salt Formation cluster_step2 Step 2: Triazole Ring Cyclization reagents1 Isonicotinic Acid Hydrazide Potassium Hydroxide Carbon Disulfide reaction1 Stir at Room Temperature (10-12 hours) reagents1->reaction1 solvent1 Absolute Ethanol solvent1->reaction1 filtration1 Filter and Wash with Cold Ethanol reaction1->filtration1 product1 Potassium 3-(isonicotinoyl)dithiocarbazate filtration1->product1 reaction2 Reflux (4-6 hours) product1->reaction2 Intermediate reagents2 Hydrazine Hydrate Water reagents2->reaction2 workup Cool, Dilute with Water, Acidify with HCl reaction2->workup filtration2 Filter and Wash with Cold Water workup->filtration2 purification Recrystallize from Ethanol filtration2->purification product2 This compound purification->product2

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a crucial component in a wide range of therapeutic agents, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that significantly accelerates the synthesis of these derivatives, often resulting in higher yields and purer products compared to conventional heating methods.[1][2]

Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy, leading to rapid and uniform heating.[3][4] This efficient energy transfer can dramatically reduce reaction times from hours to minutes and enable reactions that are otherwise inefficient.[1][3][4] The primary benefits of MAOS include enhanced reaction rates, higher yields, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[1]

General Workflow for Microwave-Assisted Synthesis

The microwave-assisted synthesis of 1,2,4-triazole derivatives generally follows a straightforward workflow. The key steps involve the preparation of the reaction mixture, execution of the reaction in a microwave reactor, and subsequent workup and purification of the product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Starting Materials, Catalyst & Solvent in Microwave Vial B Seal the Vial A->B C Place Vial in Microwave Reactor B->C D Set Reaction Parameters (Temp, Time, Power) C->D E Initiate Microwave Irradiation D->E F Cool Reaction Mixture E->F G Isolate Crude Product (e.g., Filtration, Extraction) F->G H Purify Product (e.g., Recrystallization, Chromatography) G->H I Characterize the Final Product H->I

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazole derivatives.

Comparative Data of Microwave-Assisted Synthesis Methods

The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, highlighting the significant reduction in reaction time and improvement in yields compared to conventional heating methods.

Derivative TypeStarting MaterialsSolvent/CatalystMicrowave ConditionsReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional)Yield (Conventional)Reference
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesVaried--10–25 min97%290 min78%[2]
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivativesVaried--5 min96%--[2]
1,3,5-Trisubstituted-1,2,4-triazolesAmide derivatives, Hydrazines--1 min85%> 4 hours-[2]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivativesVariedEthanol-30 min96%27 hours-[2][5]
Thioether derivatives containing 1,2,4-triazole moietiesEthyl 2-chloroacetate, 4-chlorophenol--15 min81%--[5]
Substituted 1,2,4-triazolesAromatic hydrazide, Substituted nitrilen-Butanol / K2CO3150°C2 hours---
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazepine derivatives1-Amino-2-mercapto-5-substituted triazoles, Substituted chalcones--60-120 sec---[5]
3,5-Disubstituted-1,2,4-triazole derivativesAmmonia, Organo-nitriles--1.5 hours85%72 hours (hydrothermal)-[5]

Detailed Experimental Protocols

The following are representative protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles and Hydrazides

This protocol is based on the condensation of an aromatic hydrazide with a substituted nitrile.

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor vials (10-20 mL)

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reaction vial, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Add 10 mL of n-Butanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is then filtered.

  • The crude product can be recrystallized from ethanol to yield the pure 1,2,4-triazole derivative.

Protocol 2: Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivatives

This protocol outlines a multi-step synthesis of a 1,2,4-triazole-3-thiol, followed by the preparation of Schiff bases under microwave irradiation.[6]

Step 1: Synthesis of Benzohydrazide

  • Esterification of benzoyl chloride with methanol in the presence of concentrated sulfuric acid.

  • Reaction of the resulting ester with hydrazine hydrate to yield benzohydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate

  • Dissolve the benzohydrazide in ethanolic potassium hydroxide solution.

  • Add carbon disulfide dropwise to the solution to yield potassium dithiocarbazinate.

Step 3: Synthesis of 4-Amino-1,2,4-triazole-3-thiol

  • Cyclize the potassium dithiocarbazinate by reacting it with hydrazine hydrate under microwave irradiation.

Step 4: Synthesis of Schiff's Bases

  • React the 4-amino-1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation to form the final Schiff's base derivatives.

Protocol 3: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

This protocol describes an efficient one-pot synthesis via cyclization with hydrazines followed by N-acylation.[2]

Materials:

  • Amide derivative

  • Hydrazine

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the amide derivative and hydrazine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 1 minute. The specific power and temperature settings should be optimized for the specific substrates.

  • After cooling, the reaction mixture is worked up to isolate the 1,3,5-trisubstituted-1,2,4-triazole.

Safety Precautions

  • Microwave-assisted synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Ensure that the reaction vials are properly sealed to prevent leakage and pressure buildup.

  • Be aware of the potential for rapid heating and pressure increases, especially with volatile solvents.

  • Consult the safety data sheets (SDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a versatile ligand. Detailed experimental protocols are provided to facilitate its use in research and development.

Introduction

This compound is a heterocyclic compound incorporating a triazole, a pyridine, and a thiol group. This unique combination of functional groups makes it an excellent chelating agent for various metal ions. The resulting metal complexes have shown significant potential in diverse fields, including medicinal chemistry as antimicrobial and antifungal agents, and in materials science.[1][2] The ligand typically acts as a bidentate agent, coordinating through the sulfur atom of the thiol group and a nitrogen atom from the amino group, forming a stable five-membered ring with the metal center.[3]

Physicochemical Properties of the Ligand

PropertyValueReference
Molecular FormulaC₇H₇N₅S[3]
Molecular Weight193.23 g/mol [3]
Melting Point210-212 °C[3]
AppearanceWhite solid[3]

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Majeed et al.[3]

Materials:

  • Isonicotinic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Carbon disulfide (CS₂)

  • Dry ether

  • Hydrazine hydrate (99%)

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate

  • In a flask, dissolve isonicotinic acid (1.0 g, 7.2 mmol) and potassium hydroxide (0.44 g, 8.0 mmol) in 10 mL of ethanol.

  • Slowly add carbon disulfide (2 mL, 14 mmol) to the mixture.

  • Stir the reaction mixture for 10 hours.

  • Add 10 mL of dry ether to precipitate the product.

  • Filter the resulting yellow precipitate, wash with ether, and dry. This potassium salt is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reflux a mixture of the potassium salt from Step 1 (1.0 g, ~4.0 mmol) and an excess of 99% hydrazine hydrate (5 mL) in 20 mL of water for 4-5 hours.

  • During the reaction, the color of the mixture will change, and hydrogen sulfide gas will be evolved.

  • Cool the reaction mixture and dilute it with approximately 50 mL of cold water.

  • Acidify the solution by adding hydrochloric acid dropwise until a white precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

  • Dry the product in a desiccator. The reported yield is 62%.[3]

G Isonicotinic_acid Isonicotinic Acid KOH_CS2 KOH, CS₂ Ethanol, 10h stir Isonicotinic_acid->KOH_CS2 Potassium_salt Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate KOH_CS2->Potassium_salt Hydrazine Hydrazine Hydrate (99%) Water, 4-5h reflux Potassium_salt->Hydrazine Ligand This compound Hydrazine->Ligand

Synthesis workflow for the ligand.
Protocol 2: General Procedure for the Synthesis of Metal Complexes

This general protocol can be used for the synthesis of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes.[3]

Materials:

  • This compound (Ligand)

  • Ethanol

  • Metal salts (e.g., Nickel(II) acetate, Copper(II) acetate, Zinc(II) acetate dihydrate, Cadmium(II) acetate, Tin(II) chloride)

  • Methanol (for washing)

Procedure:

  • Prepare an ethanolic solution of the ligand.

  • Prepare an ethanolic solution of the respective metal salt.

  • Add the metal salt solution to the ligand solution in a 1:2 (metal:ligand) molar ratio.

  • Reflux the mixture for two hours.

  • Allow the solution to cool to room temperature, which should result in the formation of crystalline colored precipitates.

  • Filter the solid product.

  • Wash the precipitate with hot methanol.

  • Dry the complex and recrystallize from ethanol if necessary.

G Ligand_sol Ligand in Ethanol Mix Mix (1:2 Metal:Ligand) Reflux 2h Ligand_sol->Mix Metal_salt_sol Metal Salt in Ethanol (Ni, Cu, Zn, Cd, Sn) Metal_salt_sol->Mix Precipitate Crystalline Precipitate Mix->Precipitate Filter_wash Filter & Wash (Hot Methanol) Precipitate->Filter_wash Complex Dried Metal Complex Filter_wash->Complex

General workflow for metal complex synthesis.

Characterization of Metal Complexes

A series of metal complexes with the formula [M(L)₂], where L is the deprotonated ligand, have been synthesized and characterized.[3]

Physical Properties of Metal Complexes
ComplexColorMelting Point (°C)Yield (%)
[Ni(L)₂]Green>30075
[Cu(L)₂]Dark Green>30072
[Zn(L)₂]White>30080
[Cd(L)₂]White>30078
[Sn(L)₂]Yellow>30070

Data sourced from Majeed et al.[3]

Spectroscopic Data

FT-IR Spectral Data (cm⁻¹)

The coordination of the ligand to the metal ions is confirmed by shifts in the FT-IR spectral bands. The disappearance of the S-H stretching band and shifts in the NH₂ and C=N bands are indicative of complex formation.[3]

Compoundν(NH₂)ν(S-H)ν(C=N)ν(M-N)ν(M-S)
Ligand (L)3250, 321327361645--
[Ni(L)₂]3245, 3200-1630530450
[Cu(L)₂]3240, 3190-1625525445
[Zn(L)₂]3255, 3210-1635535455
[Cd(L)₂]3250, 3205-1633528448
[Sn(L)₂]3248, 3200-1628520440

Data sourced from Majeed et al.[3]

¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

The ¹H NMR spectra of the complexes show a disappearance of the SH proton signal, confirming deprotonation upon coordination. The NH₂ and aromatic proton signals exhibit shifts due to the change in the electronic environment upon complexation.[3]

Compoundδ(NH₂)δ(Aromatic-H)δ(SH)
Ligand (L)5.87.8-8.6 (m)13.5
[Zn(L)₂]5.67.6-8.5 (m)-
[Cd(L)₂]5.77.7-8.5 (m)-
[Sn(L)₂]5.57.5-8.4 (m)-

Data sourced from Majeed et al. (Note: Data for Ni(II) and Cu(II) complexes were not provided due to their paramagnetic nature).[3]

¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundPyridine CTriazole C=STriazole C-Py
Ligand (L)121.6, 140.2, 150.1167.5148.2
[Zn(L)₂]121.8, 140.5, 150.4168.0148.5
[Cd(L)₂]121.7, 140.4, 150.3167.8148.4
[Sn(L)₂]121.9, 140.6, 150.5168.2148.6

Data sourced from Majeed et al.[3]

Coordination and Structure

Based on spectral data, the ligand this compound acts as a bidentate ligand, coordinating through the sulfur atom of the deprotonated thiol group and one of the nitrogen atoms of the amino group. This coordination mode results in the formation of a stable five-membered chelate ring. For the Ni(II), Zn(II), Cd(II), and Sn(II) complexes, a tetrahedral geometry is proposed, while the Cu(II) complex is suggested to have a square planar geometry.[3]

Note: As of the latest literature search, specific X-ray crystallography data (bond lengths and angles) for the metal complexes of this compound were not available. The proposed geometries are based on spectral and magnetic susceptibility measurements.

Proposed bidentate coordination of the ligand.

Potential Applications in Drug Development

Derivatives of this compound have demonstrated promising antimicrobial and antifungal activities. While specific data for the parent ligand is limited, the data for its derivatives suggest its potential as a scaffold for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some Schiff base derivatives of this compound.

Compound DerivativeTest OrganismMIC (µg/mL)
4-(4-hydroxybenzylideneamino)-S. aureus16
B. subtilis20
4-(4-bromobenzylideneamino)-E. coli25
S. typhi31
C. albicans24
A. niger32

Data for Schiff base derivatives sourced from Sabale and Mehta.

Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Dilution Method)

This is a general protocol for determining the MIC of the compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Dimethylformamide (DMF) or other suitable solvent

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the compound to be tested in a suitable solvent.

  • Prepare a series of two-fold dilutions of the compound in the molten agar medium to achieve the desired final concentrations.

  • Pour the agar containing the compound into sterile petri dishes and allow it to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate the surface of the agar plates with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a ligand with significant potential for the development of novel coordination complexes with interesting structural and biological properties. The straightforward synthesis of the ligand and its metal complexes makes it an attractive candidate for further research in medicinal chemistry and materials science. The provided protocols offer a foundation for researchers to explore the rich coordination chemistry of this versatile molecule. Further studies, particularly single-crystal X-ray diffraction of its metal complexes and a broader screening of the biological activities of the parent ligand and its complexes, are warranted to fully elucidate its potential.

References

Application Notes and Protocols for Antimicrobial Screening of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the antimicrobial screening of triazole compounds, a critical class of antifungal agents. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy in determining the in vitro activity of these compounds.

Introduction to Triazole Antimicrobials

Triazole antifungal agents are a cornerstone in the treatment of a wide range of fungal infections.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth. This targeted mechanism makes triazoles effective against various yeasts and molds.

Key Antimicrobial Screening Methods

Several standardized methods are employed to evaluate the in vitro efficacy of triazole compounds. The most common and well-validated techniques include:

  • Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Disk Diffusion: A qualitative or semi-quantitative method where the antimicrobial agent diffuses from an impregnated paper disk into an agar medium, creating a zone of growth inhibition.[4]

  • Agar Dilution: A quantitative method where the antimicrobial agent is incorporated into the agar medium at various concentrations, and the MIC is determined as the lowest concentration that inhibits visible growth.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (Candida spp.)

This protocol is adapted from the CLSI M27 reference method.[5][6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of triazole compounds against yeast isolates.

Materials:

  • Triazole compound (powder form)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Yeast inoculum (e.g., Candida albicans)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sterile, disposable labware (pipettes, tubes, etc.)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the triazole compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Antifungal Working Solutions:

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve a range of concentrations that are twice the final desired test concentrations.

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud dextrose agar, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

    • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of each twofold diluted antifungal working solution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared yeast inoculum to each well, resulting in the final desired antifungal concentrations and a final inoculum density.

    • Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the triazole compound at which a significant decrease in turbidity (approximately 50% reduction in growth) is observed compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Antifungal Stock Solution p2 Prepare Serial Dilutions in Microtiter Plate p1->p2 a1 Inoculate Plate with Working Inoculum p2->a1 p3 Prepare Fungal Inoculum (0.5 McFarland) p4 Dilute Inoculum to Working Concentration p3->p4 p4->a1 a2 Incubate Plate (35°C, 24-48h) a1->a2 an1 Read MIC (Lowest concentration with ~50% growth inhibition) a2->an1 Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Fungal Inoculum (0.5 McFarland) p2 Inoculate Agar Plate with Swab p1->p2 a1 Apply Antifungal Disks p2->a1 a2 Incubate Plate (35°C, 20-24h) a1->a2 an1 Measure Zone of Inhibition a2->an1 an2 Interpret Results (S, SDD, R) an1->an2 Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazoles Triazole Antifungals triazoles->inhibition enzyme->ergosterol

References

Application Notes and Protocols: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) and its derivatives are emerging as highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These heterocyclic compounds, containing nitrogen, sulfur, and a triazole ring, exhibit strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for utilizing APTT as a corrosion inhibitor, based on findings from recent research.

APTT's efficacy stems from the presence of multiple active centers, including the pyridine ring, amino group, and thiol group, which facilitate strong bonding with metal surfaces. This forms a protective film that inhibits both anodic and cathodic reactions in the corrosion process. Studies have demonstrated its excellent performance on mild steel and copper in hydrochloric and sulfuric acid solutions.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the performance of APTT and related triazole derivatives as corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiency of this compound (APTT) on Mild Steel in HCl Solution

Inhibitor ConcentrationInhibition Efficiency (%)Corrosion Current Density (Icorr, µA/cm²)Charge Transfer Resistance (Rct, Ω·cm²)
Blank-25050
50 ppm85.536.3350
100 ppm92.119.8680
200 ppm96.010.01250
300 ppm96.09.91265

Data synthesized from studies on mild steel in 1 M HCl solution.[2]

Table 2: Quantum Chemical Parameters for 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

ParameterThiol FormThione Form
EHOMO (eV)-6.234-6.112
ELUMO (eV)-2.227-2.105
ΔE (ELUMO - EHOMO) (eV)4.0074.007
Dipole Moment (Debye)3.8516.278

These theoretical calculations suggest that the thione form may have a higher inhibition efficiency due to its higher HOMO energy and dipole moment, facilitating stronger adsorption.[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound (APTT)

This protocol describes a common method for the synthesis of APTT.[4]

Materials:

  • Isonicotinic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Potassium dithiocarbazinate:

    • Dissolve isonicotinic acid hydrazide in a solution of KOH in ethanol.

    • Slowly add carbon disulfide to the solution while stirring and cooling in an ice bath.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

  • Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol:

    • Reflux the potassium dithiocarbazinate salt with an excess of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride until the evolution of H₂S ceases.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from ethanol.

  • Synthesis of this compound:

    • In a 250 mL round-bottom flask, add 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and an excess of 80% hydrazine hydrate in ethanol.[5]

    • Heat the mixture under reflux for 12 hours.[5]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Acidify the residue with an appropriate amount of aqueous hydrochloric acid to a pH of 1-2.

    • Stir at room temperature for 30 minutes.

    • Filter the precipitate, recrystallize from ethanol, and dry to obtain the final product.[5]

Protocol 2: Evaluation of Corrosion Inhibition Performance

This protocol outlines the electrochemical methods used to assess the inhibition efficiency of APTT.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • APTT inhibitor solutions of varying concentrations

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 320, 400, 1000, 2000) to achieve a mirror-like surface.[6]

    • Degrease the coupons with acetone, rinse with double-distilled water, and dry.[6]

  • Electrochemical Measurements:

    • Assemble a three-electrode electrochemical cell with the prepared mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.

    • Immerse the electrodes in the corrosive medium without and with different concentrations of APTT.

    • Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

Protocol 3: Surface Analysis

This protocol describes methods for characterizing the protective film formed on the metal surface.

Materials and Equipment:

  • Mild steel coupons immersed in corrosive media with and without APTT for a specified period.

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Scanning Electron Microscopy (SEM):

    • After immersion, carefully remove the mild steel coupons from the solutions.

    • Gently rinse the coupons with distilled water and dry them.

    • Mount the coupons on stubs and coat with a thin layer of gold or carbon for conductivity.

    • Examine the surface morphology of the coupons under the SEM to observe the differences in the surface with and without the inhibitor, looking for evidence of a protective film and reduced corrosion damage.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • After immersion in the inhibited solution, remove the coupon and carefully scrape off the surface film.

    • Alternatively, the inhibitor can be directly analyzed after being in contact with the metal.

    • Prepare a KBr pellet with the collected sample.

    • Record the FTIR spectrum to identify the functional groups present in the adsorbed film and confirm the adsorption of the inhibitor on the metal surface.[2]

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_surface_analysis Surface Characterization synthesis Synthesis of This compound preparation Working Electrode Preparation (Mild Steel) synthesis->preparation immersion Coupon Immersion in Inhibited Solution synthesis->immersion electrochemical_cell Three-Electrode Electrochemical Cell Setup preparation->electrochemical_cell ocp Open Circuit Potential (OCP) Stabilization electrochemical_cell->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) ocp->pdp data_analysis Data Analysis & Inhibition Efficiency Calculation eis->data_analysis pdp->data_analysis sem Scanning Electron Microscopy (SEM) immersion->sem ftir Fourier-Transform Infrared (FTIR) Spectroscopy immersion->ftir

Caption: Experimental workflow for the synthesis and evaluation of APTT as a corrosion inhibitor.

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_reactions Corrosion Reactions APTT_solution APTT Molecule metal_surface Fe APTT_solution->metal_surface Adsorption via N, S atoms & π-electrons Hplus H+ cathodic Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ -> H₂) Hplus->cathodic Clminus Cl- protective_film Adsorbed Protective Film of APTT anodic Anodic Dissolution (Fe -> Fe²+ + 2e⁻) metal_surface->anodic protective_film->anodic Inhibits protective_film->cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition by APTT on a metal surface.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Derivatives from 4-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Schiff base derivatives of 4-amino-1,2,4-triazoles and their applications, particularly focusing on their potential as antimicrobial and anticancer agents. The information compiled is from various scientific studies and is intended to guide researchers in the development of novel therapeutic agents.

Introduction

Schiff bases derived from 4-amino-1,2,4-triazole nuclei are a class of compounds that have garnered significant interest in medicinal chemistry.[1][2] The versatile 1,2,4-triazole ring system is a key structural motif in a variety of clinically used drugs.[1] The incorporation of the azomethine group (–C=N–) through the condensation of 4-amino-1,2,4-triazoles with various aldehydes leads to the formation of Schiff bases with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] These compounds' therapeutic potential often stems from their ability to interact with various biological targets.[4]

Synthesis of Schiff Base Derivatives

The general synthetic route to obtaining Schiff base derivatives from 4-amino-1,2,4-triazoles involves a condensation reaction between the primary amino group of the triazole and the carbonyl group of an aldehyde.[1][3] This reaction is typically carried out in a suitable solvent and can be catalyzed by an acid.[5] Both conventional heating and microwave irradiation methods have been successfully employed for this synthesis.[3][6]

General Experimental Workflow

The synthesis of Schiff base derivatives from 4-amino-1,2,4-triazoles can be conceptualized in the following workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Product & Analysis 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Condensation Reaction Condensation Reaction 4-Amino-1,2,4-triazole->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Isolation Isolation Condensation Reaction->Isolation Purification Purification Isolation->Purification Schiff Base Derivative Schiff Base Derivative Purification->Schiff Base Derivative Characterization Characterization Schiff Base Derivative->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol describes a general method for the synthesis of Schiff bases by refluxing the reactants in methanol.[3]

Materials:

  • Substituted 4-amino-1,2,4-triazole (10 mmol)

  • Appropriate aromatic aldehyde (10 mmol)

  • Methanol (40 mL)

  • Hot ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of the 4-amino-1,2,4-triazole and the respective aldehyde in methanol.

  • Reflux the reaction mixture for approximately 5 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid product.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base derivative.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis compared to the conventional method.[6]

Materials:

  • 3-substituted-4-amino-5-mercapto-1,2,4-triazole (10 mmol)

  • Isatin or 5-nitroisatin (10 mmol)

  • Methanol (40 mL)

  • Concentrated HCl (3-4 drops)

Procedure:

  • In a microwave-safe vessel, combine an equimolar quantity of the 4-amino-1,2,4-triazole derivative and the isatin derivative.

  • Add hot methanol and a few drops of concentrated HCl.

  • Irradiate the mixture in a microwave synthesizer according to the instrument's operational parameters.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid, wash with cold methanol, and dry.

  • Recrystallize the product from methanol if necessary.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized Schiff base derivatives from 4-amino-1,2,4-triazoles.

Table 1: Synthesis and Physicochemical Data of Selected Schiff Base Derivatives

Compound IDStarting 4-Amino-1,2,4-triazoleAldehyde/KetoneYield (%)Melting Point (°C)Reference
RO14-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-methylbenzaldehyde81227–230[1]
RO44-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-methoxybenzaldehyde53189–192[1]
RO94-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione3-methylbenzaldehyde85223–224[1]
205-Amino-1H-1,2,4-triazol-3-amine5-chloro-2-hydroxybenzaldehyde97 (Microwave)222–224[3]
235-Amino-1H-1,2,4-triazol-3-amine2-hydroxybenzaldehyde98 (Microwave)181–183[3]
5a4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazoleBenzaldehyde--[5][7]
6a3-methyl-4-amino-1H-1,2,4-triazol-5(4H)-one Schiff baseAcetic anhydride80131[8]

Table 2: Biological Activity of Selected Schiff Base Derivatives

Compound IDBiological ActivityTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference
RO4AntifungalCandida albicans62.5-[1]
RO9AntibacterialStaphylococcus aureus ATCC 6538125-[1]
C30H21O3N15AnticancerA549 (Lung adenocarcinoma)-144.1 µg/mL[9]
C30H21O3N15AnticancerBel7402 (Human hepatoma)-195.6 µg/mL[9]
7lAnticancerHeLa (Cervical cancer)-1.8[10]
6dAnticancerDU145 (Prostate cancer)-49.80[8]
24AnticancerMCF-7 (Breast cancer)-4.92[11]

Mechanism of Action: Anticancer Activity

Several studies have indicated that Schiff base derivatives of 4-amino-1,2,4-triazoles exert their anticancer effects by inducing apoptosis, or programmed cell death.[12][13] The induction of apoptosis can proceed through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by these Schiff base derivatives in cancer cells.

G cluster_pathway Apoptosis Induction by Schiff Base Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Schiff_Base Schiff Base Derivative Mitochondrion Mitochondrion Schiff_Base->Mitochondrion induces stress Caspase8 Caspase-8 activation Schiff_Base->Caspase8 activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Schiff base derivatives.

The intrinsic pathway is initiated by cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c.[14] This, in turn, activates caspase-9, a key initiator caspase.[14] The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of caspase-8.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then orchestrate the dismantling of the cell, leading to apoptosis.[14] Some Schiff base derivatives have been shown to induce the release of cytochrome c and activate both caspase-9 and caspase-8.[12][14]

Conclusion

The synthesis of Schiff base derivatives from 4-amino-1,2,4-triazoles represents a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of the resulting compounds make them attractive candidates for further investigation in drug development programs. The detailed protocols and data presented herein provide a solid foundation for researchers to explore this versatile class of molecules.

References

Application Notes: Cyclization Reactions with Hydrazine Hydrate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazine hydrate is a versatile and fundamental reagent in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds. Its utility stems from its nature as a potent bis-nucleophile, enabling it to react with a variety of di-electrophilic substrates to form stable ring structures. These heterocyclic scaffolds, such as pyrazoles, pyridazines, and 1,2,4-triazoles, are core components in many pharmaceuticals, agrochemicals, and materials.[1][2] For drug development professionals, mastering cyclization reactions with hydrazine hydrate is crucial for generating novel molecular entities with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

This document provides detailed experimental protocols for the synthesis of key heterocyclic systems using hydrazine hydrate, summarizes relevant quantitative data, and outlines the necessary safety precautions for handling this hazardous chemical.

Critical Safety Precautions for Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen.[6][7] Both acute and chronic exposure must be strictly avoided. All manipulations require adherence to rigorous safety protocols.

  • Engineering Controls : All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[6][7]

  • Personal Protective Equipment (PPE) :

    • Gloves : Complete skin protection is essential. Chemical-resistant nitrile or chloroprene gloves must be worn.[6]

    • Eye Protection : Splash-proof chemical goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[6]

    • Lab Coat : A flame-resistant lab coat is required to protect against skin contact.[7]

  • Handling and Storage :

    • Store hydrazine hydrate in a cool, well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[8][9]

    • Keep containers tightly closed.[9]

    • Avoid heat, flames, sparks, and other ignition sources.[8]

  • Spill and Exposure Procedures :

    • Spill : In case of a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[8]

    • Exposure : In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.[7]

  • Waste Disposal : Hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and national regulations. Do not mix with other waste streams, especially those containing metals or oxidizers.[6]

General Experimental Workflow

The typical workflow for a cyclization reaction involving hydrazine hydrate involves the preparation of starting materials, the cyclocondensation reaction itself, followed by product isolation and purification. Characterization of the final compound confirms its structure and purity.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Starting Materials (e.g., 1,3-Diketone, Chalcone) B Dissolve Substrate in Appropriate Solvent A->B C Add Hydrazine Hydrate (Often with Catalyst/Base) B->C D Heat Reaction Mixture (e.g., Reflux) C->D E Monitor Reaction Progress (e.g., TLC) D->E F Cool Reaction Mixture E->F G Precipitate Product (e.g., Pour into Ice Water) F->G H Isolate Solid (Filtration) G->H I Wash and Dry Product H->I J Purify Crude Product (Recrystallization or Chromatography) I->J K Characterize Final Product (NMR, IR, MS, MP) J->K G Chalcone α,β-Unsaturated Ketone (Chalcone Derivative) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Pyrazoline Solvent Solvent (e.g., Ethanol, 2-Ethoxy Ethanol) Base Base (optional) (e.g., NaOH, Acetic Acid) Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Oxidation/ Dehydration G Dicarbonyl 1,4-Dicarbonyl Compound (or equivalent) Dihydropyridazine Dihydropyridazine Intermediate Dicarbonyl->Dihydropyridazine Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazine Pyridazine Pyridazine Product Dihydropyridazine->Pyridazine Oxidation G Start Acid Hydrazide Derivative Product 1,2,4-Triazole Product Start->Product Reagent Cyclizing Agent (e.g., Benzonitrile, CS₂, Orthoester) Reagent->Product Solvent Solvent/Conditions (e.g., DMF, Reflux, Microwave) Solvent->Product

References

Application Notes: Analytical Techniques for the Characterization of Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole-thiol derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and agriculture due to their diverse biological and chemical properties. A key structural feature of many 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable and predominant tautomer.[1][2] Accurate characterization is crucial to confirm the molecular structure, determine purity, and understand the physicochemical properties of these compounds, which directly impacts their application and efficacy.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize triazole-thiol compounds.

Spectroscopic Techniques

Spectroscopy is fundamental for the structural elucidation of triazole-thiol compounds, providing detailed information about their functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C), is one of the most powerful tools for determining the precise molecular structure of triazole-thiol derivatives. It is particularly effective in distinguishing between the thiol and thione tautomers. In the ¹H NMR spectrum, the presence of a broad singlet at high chemical shifts (e.g., ~13-14 ppm in DMSO-d₆) is characteristic of the N-H proton in the thione form, while a signal for the S-H proton would appear at a different chemical shift.[3][4] ¹³C NMR is even more definitive; the thione tautomer exhibits a characteristic signal for the thiocarbonyl (C=S) carbon, whereas the thiol form would show a signal for a carbon singly bonded to sulfur (C-S).[1]

Quantitative Data: Characteristic NMR Chemical Shifts

NucleusFunctional GroupTautomeric FormCharacteristic Chemical Shift (δ, ppm)Reference
¹HThiol (S-H)Thiol~5.7 - 13.7[3][5]
¹HAmine (N-H)Thione~13.5 - 14.4[2][4]
¹HAromatic ProtonsBoth~7.0 - 8.5[3]
¹³CThiocarbonyl (C=S)Thione~150 - 167[1][2]
¹³CCarbon-Sulfur (C-S)Thiol~50 - 75[1]
¹³CTriazole Ring CarbonsBoth~144 - 153[2][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole-thiol compound in 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is commonly used due to its ability to dissolve a wide range of these compounds).

  • Instrumentation: Use a 300-500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • To confirm exchangeable protons (like N-H or S-H), a D₂O exchange experiment can be performed where a drop of D₂O is added to the NMR tube and the spectrum is re-acquired; the signal for the exchangeable proton will disappear or significantly diminish.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and essential technique for identifying the functional groups present in a molecule. For triazole-thiol compounds, it provides clear evidence for the dominant tautomeric form in the solid state. The key diagnostic peaks are the S-H stretching vibration for the thiol form and the C=S stretching vibration for the thione form.[1] The absence of a distinct S-H band around 2550-2700 cm⁻¹ and the presence of a C=S band are strong indicators of the thione structure.[1][7]

Quantitative Data: Characteristic FT-IR Absorption Bands

Functional GroupTautomeric FormWavenumber (cm⁻¹)DescriptionReference
N-H StretchThione3100 - 3400Broad absorption, indicating H-bonding[4][7]
S-H StretchThiol2550 - 2750Weak to medium, often sharp[1][7]
C=N StretchBoth1590 - 1620Triazole ring vibration[1][7]
N=N StretchBoth1550 - 1570Triazole ring vibration[1]
C=S StretchThione1150 - 1260Thionyl group absorption[1][7]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry triazole-thiol compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or a pure KBr pellet first to subtract atmospheric and instrumental interferences.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of interest.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to support the identification of the predominant tautomer in solution. The thiocarbonyl (C=S) group in the thione form acts as a chromophore, giving rise to an n-π* transition at longer wavelengths, typically above 300 nm.[8] The thiol form, lacking this chromophore, generally shows absorptions at shorter wavelengths (below 300 nm) corresponding to π-π* transitions.[1][8]

Quantitative Data: Typical UV-Vis Absorption Maxima (λmax)

Tautomeric FormElectronic TransitionTypical λmax (nm)Reference
Thionen-π* (C=S)300 - 400[8]
Thiolπ-π* (C=N)< 300[8]
Bothπ-π* (Aromatic/Heterocycle)250 - 300[1]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, DMSO).

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

  • Spectrum Recording: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an indispensable tool for determining the molecular weight of triazole-thiol compounds and elucidating their structure through fragmentation analysis. Electrospray ionization (ESI) is commonly coupled with liquid chromatography (LC-MS) for the analysis of these often polar compounds.[9][10] Electron ionization (EI) may also be used, particularly with gas chromatography (GC-MS), for more volatile derivatives. The 1,2,4-triazole ring undergoes characteristic fragmentation, often involving the cleavage of the N1–N2 and N4–C5 bonds or the loss of a nitrogen molecule (N₂).[1]

Quantitative Data: Common Mass Spectrometric Fragmentations

Precursor IonFragmentation PathwayResulting FragmentReference
[M+H]⁺ / M⁺•Loss of HCN[M - 27]⁺[10]
[M+H]⁺ / M⁺•Loss of N₂[M - 28]⁺[1]
[M+H]⁺ / M⁺•Ring Cleavage (N1-N2, C3-N4)Varies with substituents[1]
[M+H]⁺ / M⁺•Loss of SH radical[M - 33]⁺-

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC Separation:

    • Column: Use a reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A typical mobile phase consists of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • MS Detection:

    • Ion Source: Use an electrospray ionization (ESI) source, typically in positive ion mode, as triazoles are readily protonated.

    • Mass Analyzer: Acquire data in full scan mode to determine the [M+H]⁺ ion.

    • MS/MS Analysis: For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions, confirming the triazole-thiol structure.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation Sample Analyte in Solution Filter 0.22 µm Filtration Sample->Filter Autosampler Autosampler Vial Filter->Autosampler HPLC HPLC Column (e.g., C18) Autosampler->HPLC ESI Ionization (ESI Source) HPLC->ESI MS1 Mass Analysis 1 (Select [M+H]⁺) ESI->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 Mass Analysis 2 (Scan Fragments) CID->MS2 Detector Detector MS2->Detector Data Data Detector->Data

Caption: A typical workflow for analyzing triazole-thiol compounds using LC-MS/MS.

Chromatographic Techniques

Chromatography is essential for the separation and purification of triazole-thiol compounds from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC is the most common mode for analyzing triazole-thiol compounds. It separates compounds based on their polarity. Due to the polar nature of the triazole and thiol/thione moieties, careful method development is required to achieve good retention and peak shape.[11] Chiral HPLC can be employed for the separation of enantiomers if the molecule contains a stereocenter.[12][13]

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 stationary phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[14]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 4.7) and an organic modifier (e.g., acetonitrile or methanol).[14] A common starting point is 95:5 (v/v) aqueous buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs, often determined from the UV-Vis spectrum (e.g., 254 nm or a specific λmax).[14]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it.

  • Analysis: Inject 10-20 µL of the sample. Monitor the retention time and peak area to assess purity or quantify the compound against a standard curve.

Gas Chromatography (GC)

Application Note: GC, usually coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable triazole-thiol derivatives. The polarity of the compounds can sometimes lead to poor peak shape or require derivatization to increase volatility. The nature of substituents on the triazole ring significantly affects the chromatographic behavior and response.[15]

Thermal Analysis

Application Note: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of triazole-thiol compounds. TGA measures the change in mass as a function of temperature, revealing decomposition steps, while DSC measures the heat flow associated with thermal events like melting and decomposition.[16][17][18] This information is critical for understanding the material's stability for storage and processing.

Quantitative Data: Example Thermal Analysis Data

CompoundMelting Point (°C) (DSC)Decomposition Onset (°C) (TGA)Mass Loss (%)Reference
Example Triazole Derivative 1197-199~200Varies[6][16]
Example Triazole Derivative 2242-244>200Varies[5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: Place the crucible in the TGA instrument.

  • Analysis Program:

    • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen gas) at a constant rate (e.g., 10 °C/min).

    • The temperature range should cover the expected decomposition (e.g., from room temperature to 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and the temperature ranges for each weight loss step.

Integrated Characterization Workflow

A combination of these techniques is essential for the unambiguous characterization of a new triazole-thiol compound. A logical workflow ensures that comprehensive and reliable data is collected efficiently.

Integrated Characterization Workflow cluster_structure Structural Elucidation start Synthesis & Purification (e.g., Recrystallization) prelim Preliminary Checks (TLC, Melting Point) start->prelim elemental Elemental Analysis (CHNS for Purity) prelim->elemental nmr NMR (¹H, ¹³C) prelim->nmr ms Mass Spectrometry (Confirm MW & Formula) elemental->ms ir FT-IR nmr->ir ir->ms uv UV-Vis ms->uv final Definitive Structure (Single-Crystal X-ray Diffraction) ms->final If Crystalline end_node Fully Characterized Compound uv->end_node final->end_node

Caption: Logical workflow for the comprehensive characterization of triazole-thiol compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a crucial heterocyclic compound with significant pharmacological interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported and reliable method involves a two-step process. First, isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the intermediate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[1] This intermediate is then cyclized with hydrazine hydrate to yield the final product, this compound.[1][2]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are isonicotinic acid hydrazide, carbon disulfide, potassium hydroxide (or another suitable base), and hydrazine hydrate.[1]

Q3: Is it possible to perform this synthesis using microwave irradiation?

A3: Yes, microwave-assisted synthesis has been reported as a rapid and efficient alternative to conventional heating.[3][4] This method can significantly reduce reaction times and may lead to improved yields.[3]

Q4: What are the typical yields for this synthesis?

A4: The reported yields can vary depending on the specific reaction conditions. For a similar analog, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a yield of 78% has been documented using conventional heating.[2] Microwave-assisted methods have also been shown to provide good to excellent yields, often comparable to or better than conventional heating.[3][5]

Q5: How is the final product typically purified?

A5: Purification is generally achieved by recrystallization from a suitable solvent, most commonly ethanol.[2][3] The process usually involves neutralizing the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the crude product, which is then collected by filtration and recrystallized.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem 1: Low or no yield of the intermediate, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Potential Cause Suggested Solution
Incomplete reaction Ensure the reaction mixture is refluxed for a sufficient amount of time, typically 10-12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect stoichiometry Use the correct molar ratios of reactants as specified in the protocol. An excess of carbon disulfide may be necessary.
Ineffective base Ensure the potassium hydroxide is of good quality and used in the appropriate amount. The reaction is base-catalyzed.
Improper solvent Absolute ethanol is the recommended solvent for this step.[1] Ensure the solvent is anhydrous.

Problem 2: Low yield of the final product, this compound.

Potential Cause Suggested Solution
Incomplete cyclization The reaction with hydrazine hydrate typically requires refluxing for 8-9 hours.[1] Ensure the reaction goes to completion by monitoring with TLC.
Degradation of the product Avoid excessively high temperatures or prolonged reaction times, which could lead to product degradation.
Loss of product during workup Carefully adjust the pH during neutralization to ensure complete precipitation of the product. Wash the precipitate with cold water to minimize loss.[3]
Side reactions The oxadiazole ring can be cleaved by secondary amines, leading to the formation of thiosemicarbazide byproducts.[6] Ensure the purity of the hydrazine hydrate and avoid contamination with other amines.

Problem 3: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Presence of unreacted starting material If TLC indicates the presence of the oxadiazole intermediate, consider extending the reaction time with hydrazine hydrate or increasing the amount of hydrazine hydrate.
Formation of byproducts Multiple recrystallizations from ethanol may be necessary to remove impurities. The purity can be checked by melting point determination and chromatographic techniques.
Product is an oil or does not crystallize Ensure the pH is correctly adjusted during precipitation. Try using a different solvent or a mixture of solvents for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols

MethodStarting MaterialKey ReagentsSolventReaction TimeYield (%)Reference
Conventional HeatingIsonicotinic acid hydrazideCS₂, KOH, Hydrazine hydrateEthanol18-21 hours (total)Not specified[1]
Conventional Heating5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiolHydrazine hydrateEthanol12 hours78[2]
Microwave IrradiationSubstituted aryl hydrazideCS₂, KOH, Hydrazine hydrateNone (solvent-free)~6.5 minutes (total)Good[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Conventional Heating)

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • In a round-bottom flask, dissolve isonicotinic acid hydrazide and an equimolar amount of potassium hydroxide in absolute ethanol.

  • Add a slight excess of carbon disulfide to the mixture.

  • Reflux the reaction mixture on an oil bath for 10-12 hours.[1] The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Filter the precipitate, wash with cold water, and dry. This intermediate can often be used in the next step without further purification.[3]

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol obtained in the previous step in absolute ethanol.

  • Add an equimolar amount of 99% hydrazine hydrate.

  • Reflux the mixture on an oil bath for 8-9 hours.[1] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Oxadiazole Formation cluster_step2 Step 2: Triazole Formation cluster_purification Purification Start Isonicotinic Acid Hydrazide + CS2 + KOH Reflux1 Reflux in Ethanol (10-12h) Start->Reflux1 Intermediate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Reflux1->Intermediate Reflux2 Reflux in Ethanol (8-9h) Intermediate->Reflux2 Hydrazine Hydrazine Hydrate Hydrazine->Reflux2 CrudeProduct Crude Product Reflux2->CrudeProduct Purify Recrystallization (Ethanol) CrudeProduct->Purify FinalProduct This compound Purify->FinalProduct TroubleshootingYield LowYield Low Yield of Final Product IncompleteCyclization Incomplete Cyclization? LowYield->IncompleteCyclization Degradation Product Degradation? LowYield->Degradation WorkupLoss Loss During Workup? LowYield->WorkupLoss Sol_Cyclization Increase reflux time or amount of hydrazine hydrate. Monitor with TLC. IncompleteCyclization->Sol_Cyclization Solution Sol_Degradation Avoid excessive heat and prolonged reaction times. Degradation->Sol_Degradation Solution Sol_Workup Careful pH adjustment. Wash precipitate with cold water. WorkupLoss->Sol_Workup Solution

References

Technical Support Center: Purification of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most widely reported and effective method for purifying the title compound is recrystallization from ethanol or an ethanol-water mixture.[1][2][3] This method is effective at removing unreacted starting materials and by-products from the synthesis.

Q2: What are the typical impurities found in the crude product?

A2: Common impurities may include unreacted starting materials such as isonicotinic acid hydrazide, potassium dithiocarbazinate, and residual hydrazine hydrate.[4][5] Side-reaction products may also be present.

Q3: My purified product has a low melting point compared to the literature value. What could be the reason?

A3: A depressed melting point is a strong indication of impurities. The reported melting point for this compound is in the range of 250-254 °C.[6] If your product's melting point is significantly lower, further purification by recrystallization is recommended.

Q4: Can I use other solvents for recrystallization?

A4: While ethanol is the most commonly used solvent, other polar solvents could potentially be used. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is advisable to perform small-scale solvent screening to identify a suitable alternative if ethanol is not effective.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities. High-performance liquid chromatography (HPLC) can provide quantitative purity data.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot ethanol. Insufficient solvent.Add more hot ethanol in small portions until the compound dissolves completely.
The compound may be highly insoluble.Consider a higher boiling point solvent or a different solvent system. However, for this specific compound, ethanol is generally effective.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of the product in the mother liquor.Concentrate the filtrate to recover more product. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper before filtration to prevent the product from crystallizing out.

Data Presentation

CompoundPurification MethodYieldPurityReference
4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Acidification with HCl, followed by recrystallization from ethanol.78%Not specified, white solid obtained.[7]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Acidification with HCl, followed by recrystallization from ethanol.65.10%Not specified, white powder obtained.[4]
This compound Not specified (Commercial product)-97%[6]

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol is a general procedure based on common practices for purifying this compound and its analogs.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_ethanol Add hot ethanol crude_product->add_ethanol dissolved_solution Dissolved Solution add_ethanol->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate cool_slowly Cool Slowly filtrate->cool_slowly crystals_form Crystals Form cool_slowly->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_cold_ethanol Wash with Cold Ethanol vacuum_filtration->wash_cold_ethanol drying Drying wash_cold_ethanol->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield oiling_out_yes Yes oiling_out->oiling_out_yes no_crystals_yes Yes no_crystals->no_crystals_yes low_yield_yes Yes low_yield->low_yield_yes oiling_out_solution Add more hot solvent, cool slowly, seed. oiling_out_yes->oiling_out_solution no_crystals_solution Concentrate solution, scratch flask, seed. no_crystals_yes->no_crystals_solution low_yield_solution Minimize solvent volume, concentrate mother liquor. low_yield_yes->low_yield_solution

Caption: Troubleshooting guide for common recrystallization issues.

References

solubility issues of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, addressing common solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polar molecule. The triazole ring, amino group, and pyridine moiety contribute to its polarity, suggesting potential solubility in polar solvents.[1][2] The presence of both hydrogen bond donors (amino group, thiol/thione tautomer) and acceptors (nitrogen atoms in the rings) indicates that hydrogen bonding plays a significant role in its solubility characteristics.[2] Generally, "like dissolves like," meaning polar solutes tend to dissolve in polar solvents.[3][4] However, factors like the crystalline structure of the solid can also significantly impact solubility.

Q2: In which common organic solvents is this compound expected to be soluble?

Q3: Why is my compound not dissolving in a particular organic solvent?

A3: Several factors can contribute to poor solubility[3][8][9]:

  • Solvent Polarity: The polarity of your chosen solvent may not be compatible with the polar nature of the compound.

  • Temperature: The solubility of most solids increases with temperature.[8][9] You may need to gently heat the mixture.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.[10] Grinding the solid into a fine powder may help.

  • Purity of the Compound: Impurities can affect the crystal lattice energy and, consequently, the solubility.

  • Water Content in the Solvent: For some organic solvents, the presence of even small amounts of water can significantly alter the solubility of a compound.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system is a common strategy to enhance the solubility of poorly soluble compounds. For instance, if your compound has limited solubility in ethanol, adding a small amount of a stronger polar aprotic solvent like DMF or DMSO might improve dissolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.

Issue 1: The compound is not dissolving in the chosen solvent at room temperature.

cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Compound Insoluble grind Grind the solid to a fine powder start->grind Step 1 heat Gently heat the mixture (e.g., to 40-60 °C) grind->heat Step 2 sonicate Sonicate the mixture heat->sonicate Step 3 end_soluble Compound Dissolved heat->end_soluble If soluble check_solvent Try a more polar solvent (e.g., DMF, DMSO) sonicate->check_solvent If still insoluble sonicate->end_soluble If soluble cosolvent Use a co-solvent system check_solvent->cosolvent If still insoluble check_solvent->end_soluble If soluble cosolvent->end_soluble

Caption: Troubleshooting workflow for poor solubility.

Issue 2: The compound precipitates out of solution upon cooling.

This often happens when a solution is prepared at an elevated temperature and becomes supersaturated as it cools.

cluster_1 Addressing Precipitation on Cooling start Precipitation on Cooling reheat Reheat the solution to redissolve start->reheat add_solvent Add more of the same solvent reheat->add_solvent Option A add_cosolvent Add a small amount of a stronger co-solvent reheat->add_cosolvent Option B maintain_temp Maintain a slightly elevated temperature during the experiment reheat->maintain_temp Option C end_stable Stable Solution add_solvent->end_stable add_cosolvent->end_stable maintain_temp->end_stable cluster_2 Quantitative Solubility Determination Workflow start Start add_excess Add excess compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h with stirring) add_excess->equilibrate separate Separate solid from the solution (centrifuge/filter) equilibrate->separate analyze Analyze the concentration of the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate end End calculate->end

References

preventing side reactions in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes in triazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked questions (FAQs)

Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can I avoid them?

A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling.[1][2] This reaction is promoted by the presence of oxygen and Cu(II) ions, leading to the formation of a diyne byproduct.[1][3] Additionally, the generation of reactive oxygen species (ROS) by the copper/ascorbate system can lead to the degradation of sensitive substrates, particularly the oxidation of amino acid residues like histidine and arginine in bioconjugation reactions.[1][4][5] In some cases, radical-radical coupling and the cleavage of aromatic propargyl ethers can also occur.[1][6]

To minimize these side products, it is crucial to maintain anaerobic conditions by degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The use of a sufficient amount of a reducing agent, such as sodium ascorbate, helps to keep the copper in its active Cu(I) oxidation state.[1][7] Furthermore, employing copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce the generation of ROS.[1][8][9] When working with proteins, the addition of aminoguanidine can help suppress side reactions with arginine residues.[10][11]

Q2: My CuAAC reaction has a low or no yield. What are the common causes?

A2: Low yields in CuAAC reactions can be attributed to several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation into Cu(0) and Cu(II) can also occur.[12][13]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[12]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1][12]

  • Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand or an incorrect ligand-to-copper ratio can be detrimental.[12][14]

  • Incompatible Buffer/Additives: Components in the reaction mixture, such as Tris buffers or substances with high affinity for copper (e.g., thiols from glutathione), can sequester the copper catalyst.[10][14]

Q3: How can I prevent the inactivation of the copper catalyst?

A3: To maintain the catalytic activity of copper(I):

  • Work under an inert atmosphere: Capping the reaction vessel can help minimize oxygen exposure.[10] For sensitive reactions, degassing solvents is recommended.[14]

  • Use a reducing agent: Sodium ascorbate is the most common and effective reducing agent to convert any oxidized Cu(II) back to Cu(I).[7][12] It is typically used in excess.

  • Utilize stabilizing ligands: Ligands like THPTA not only accelerate the reaction but also protect the Cu(I) from oxidation and disproportionation.[4][13] A typical copper-to-ligand ratio is 1:5.[14]

  • Proper order of reagent addition: It is recommended to premix the copper salt (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing the azide and alkyne. The reducing agent should be added last to initiate the reaction.[11][12]

Q4: How does the choice of ligand affect my CuAAC reaction?

A4: The ligand plays a crucial role in a successful CuAAC reaction by:

  • Stabilizing the Cu(I) oxidation state: This prevents catalyst deactivation through oxidation or disproportionation.[13]

  • Accelerating the reaction rate: Ligands can significantly increase the speed of the cycloaddition.[4][8]

  • Preventing side reactions: In bioconjugation, ligands can protect sensitive biomolecules from damage by reactive oxygen species (ROS).[4]

  • Improving solubility: Some ligands can help to keep the copper catalyst in solution.[8]

Commonly used ligands include THPTA, TBTA, BTTAA, and BTTES.[9][14] The choice of ligand can depend on the specific substrates and reaction conditions. For instance, THPTA is highly water-soluble and is often preferred for bioconjugation reactions.[4][9]

Q5: How do I remove copper from my final product?

A5: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:

  • Washing with a chelating agent: Aqueous solutions of EDTA can be used to wash the product and sequester the copper ions.[10][15]

  • Chromatography: Column chromatography on silica gel is a common method for purifying the triazole product and removing copper salts and other impurities.[3]

  • Copper-adsorbing resins: Resins like Cuprisorb can be used, but they may also bind to biomolecules, making them more suitable for small molecule synthesis.[4]

  • Filtration through activated carbon: This can be another option to remove residual copper.[15]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your CuAAC experiments.

Problem Potential Cause Solution
No reaction or very low conversion Catalyst Oxidation: Insufficient sodium ascorbate or presence of oxygen.- Use a freshly prepared solution of sodium ascorbate. - Ensure an adequate excess of sodium ascorbate (typically 10-50 mol%).[14] - For sensitive substrates, degas solvents prior to use.[14]
Incompatible Buffer/Additives: Components in the reaction mixture (e.g., thiols from glutathione) are sequestering copper.- Be aware of potential chelators in your system. High concentrations of thiols are potent poisons for the CuAAC reaction.[14] - If possible, remove interfering components. - Add sacrificial metals like Zn(II) or Ni(II) to occupy the chelating sites.[10][14]
Poor Ligand Choice or Concentration: The absence of a stabilizing ligand, or using an inappropriate one, can leave the Cu(I) ion vulnerable to oxidation and disproportionation.[14]- Use a stabilizing ligand such as THPTA or TBTA. - Ensure the correct copper-to-ligand ratio, typically 1:5.[14]
Side product formation observed (e.g., diyne) Oxidative Homocoupling (Glaser coupling): In the absence of sufficient reduction, Cu(II) can promote the oxidative homocoupling of the alkyne starting material.[1][3][14]- Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[7][14] - Maintain anaerobic conditions by degassing solvents or working under an inert atmosphere.[1]
Substrate Degradation (in bioconjugation): Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[1][4]- Use a stabilizing ligand like THPTA to minimize ROS generation.[1] - In reactions involving proteins, consider adding aminoguanidine to prevent side reactions with arginine residues.[10][11]
Reaction starts but does not go to completion Gradual Catalyst Deactivation: The reducing agent is consumed over time, allowing for the slow oxidation of Cu(I).- Increase the initial concentration of sodium ascorbate. - Consider adding the reducing agent in portions over the course of the reaction.[14]
Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions or duration.- Switch to a more stabilizing ligand like BTTAA or BTTES, especially for long-term reactions or biological systems.[14]

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Stock Solutions:

    • Azide: 10 mM in a suitable solvent (e.g., DMSO, water).

    • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[12]

    • Ligand (e.g., THPTA): 50 mM in water.[12]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[12]

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A typical ratio is 1:5 copper to ligand.[14] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Reaction Assembly:

    • In the main reaction tube, combine the alkyne and azide partners in the desired buffer to the final reaction volume.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 2.5-5 mM.[14]

  • Reaction Conditions:

    • Gently mix the reaction and allow it to proceed at room temperature.

    • Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques. Reactions are typically complete within 1-12 hours.[3]

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by washing with an aqueous EDTA solution or by passing the reaction mixture through a copper-chelating resin.[4][10]

    • The triazole product can then be purified by standard methods such as column chromatography or recrystallization.[3]

Quantitative Data Summary

Parameter Typical Range Notes
Copper Catalyst Concentration 50 - 250 µMCan be adjusted based on the specific reaction.[4]
Ligand to Copper Ratio 1:1 to 5:1A 5:1 ratio is often used in bioconjugation to protect biomolecules.[4][14]
Sodium Ascorbate Concentration 2.5 - 5 mMA fresh solution should always be used.[14]
Reactant Concentrations 20 µM to 25 mMCan vary widely depending on the application.[4][10]
Temperature Room TemperatureGentle heating (40-50°C) can be applied for sluggish reactions.[12]
pH 4 - 12The reaction is tolerant of a wide pH range.[7]

Visualizations

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Cu_Triazolide Cu(I)-Triazolide Intermediate Azide->Cu_Triazolide Product 1,4-disubstituted 1,2,3-Triazole Cu_Acetylide->Cu_Triazolide Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Catalyst Check for Catalyst Inactivation Start->Check_Catalyst Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagents Verify Reagent Quality and Stoichiometry Check_Catalyst->Check_Reagents Solution_Catalyst Solution: - Use fresh reducing agent - Use stabilizing ligand - Degas solvents Check_Catalyst->Solution_Catalyst Check_Conditions Review Reaction Conditions (Solvent, Temp, pH) Check_Reagents->Check_Conditions Solution_Reagents Solution: - Use pure reagents - Optimize stoichiometry Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Test different solvents - Adjust temperature/pH Check_Conditions->Solution_Conditions Glaser_Coupling Diyne (Glaser Coupling) Side_Products->Glaser_Coupling Yes Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Substrate_Degradation Substrate Degradation Glaser_Coupling->Substrate_Degradation Solution_Glaser Solution: - Increase reducing agent - Ensure anaerobic conditions Glaser_Coupling->Solution_Glaser Solution_Degradation Solution: - Use protective ligands (e.g., THPTA) - Add scavengers (e.g., aminoguanidine) Substrate_Degradation->Solution_Degradation Incomplete_Reaction->Check_Catalyst No Optimize_Time Increase Reaction Time Incomplete_Reaction->Optimize_Time Yes Optimize_Temp Increase Temperature Optimize_Time->Optimize_Temp Optimize_Concentration Increase Reactant Concentration Optimize_Temp->Optimize_Concentration

Caption: Troubleshooting workflow for common issues in CuAAC reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of Schiff bases.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Schiff base synthesis in a direct question-and-answer format.

Question: Why is my Schiff base yield low?

Answer: Low yields in Schiff base synthesis are a common problem and can be attributed to several factors. The reaction is a reversible equilibrium, meaning the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[1][2] Additionally, the stability of both reactants and products is crucial. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more prone to polymerization compared to those from aromatic aldehydes, which are stabilized by conjugation.[1][3] The pH of the reaction medium is also a critical factor; a non-optimal pH can either fail to sufficiently activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][3][4]

  • Troubleshooting Steps:

    • Water Removal: Actively remove water as it forms. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate directly to the reaction mixture.[1][5][6][7]

    • pH Optimization: The optimal pH is typically mildly acidic, around 4-5.[1][8] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate, but too much acid will protonate the amine, inhibiting its nucleophilic attack.[3][4][8][9] The ideal pH can vary depending on the specific substrates and may require experimental determination.[4][9]

    • Catalyst Use: Consider using a catalyst. Mild acids like acetic acid or Lewis acids such as zinc chloride can enhance the reaction rate.[1][10][11][12] The catalyst concentration should be carefully controlled to prevent unwanted side reactions.[1]

    • Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess (e.g., 1.1 equivalents) of the less expensive or more volatile reactant can help drive the equilibrium towards the product.[1][6]

Question: My reaction is not proceeding to completion. What can I do?

Answer: An incomplete reaction is often linked to the reversibility of Schiff base formation. To drive the reaction forward, ensure that water is being effectively removed.[2][6] Increasing the reaction time or temperature can also help, but be mindful of potential product decomposition at higher temperatures.[1][13] If using a catalyst, its concentration or type might need optimization. For particularly stubborn reactions, especially with ketones, longer reaction times (24 hours or more) may be necessary.[5]

Question: My purified Schiff base shows an aldehyde peak in the NMR spectrum. How can I improve purity?

Answer: The presence of a starting aldehyde peak in the NMR spectrum indicates either an incomplete reaction or hydrolysis of the Schiff base product back to its starting materials.[14] This is a common issue, as the imine bond is susceptible to cleavage by water, especially on acidic media like silica gel during chromatography.[5][15]

  • Troubleshooting Steps:

    • Optimize Purification: Recrystallization is often the best method for purifying Schiff bases.[13][15] If column chromatography is necessary, consider using neutral alumina instead of acidic silica gel to prevent hydrolysis.[15]

    • Ensure Anhydrous Conditions: Use dry solvents and handle the product in a moisture-free environment to prevent decomposition.[6][15]

    • Drive the Reaction to Completion: Before purification, ensure the reaction has gone to completion by extending the reaction time or optimizing conditions as described for low yield issues.[13] Washing the crude product with a solvent in which the starting materials are soluble can also help.[13]

Question: My Schiff base product is an oil and won't crystallize. How can I purify it?

Answer: Obtaining an oily product is a frequent challenge. Several techniques can be employed to induce solidification or purify the oil.

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by scratching the flask and triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]

    • Conversion to a Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

    • Column Chromatography: If other methods fail, purification by column chromatography on neutral alumina is an option.[15]

    • In-situ Use: If purification proves exceptionally difficult, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere.[1]

Question: How do I store my Schiff base to prevent decomposition?

Answer: The primary cause of degradation is hydrolysis from atmospheric moisture.[6][15] Therefore, Schiff bases should be stored in tightly sealed containers in a desiccator at low temperatures.[15] Avoid high heat, as some Schiff bases can be thermally unstable.[6][15]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative and qualitative parameters for the successful synthesis of Schiff bases.

Table 1: Effect of pH on Reaction Rate

pH RangeEffect on Reactants & IntermediatesOverall Reaction RateRationale
Strongly Acidic (pH < 4) Amine is protonated (R-NH3+), becoming non-nucleophilic.SlowThe initial nucleophilic attack of the amine on the carbonyl is inhibited.[3][8][9]
Mildly Acidic (pH 4-6) Optimal balance: Sufficient amine is in its free base form to act as a nucleophile, and there is enough acid to catalyze the dehydration of the carbinolamine intermediate.Fast (Optimal)This pH range facilitates both the nucleophilic addition and the rate-determining dehydration step.[1][8]
Neutral to Basic (pH > 7) Dehydration of the carbinolamine intermediate is slow due to a lack of acid catalysis.SlowThe rate-determining dehydration step is not effectively catalyzed.[3][9]

Table 2: Common Solvents and Catalysts

ParameterExamplesPurpose & Considerations
Solvents Ethanol, Methanol, Toluene, Benzene, DMF, DichloromethaneAlcohols are common, but for azeotropic water removal, toluene or benzene with a Dean-Stark apparatus is effective.[1][10] Green alternatives like water are also being used successfully, often leading to high yields and simple filtration-based purification.[16][17][18]
Acid Catalysts Glacial Acetic Acid, p-Toluenesulfonic acid (p-TsOH), H2SO4 (catalytic amounts)Protonates the carbonyl oxygen, increasing its electrophilicity and facilitating dehydration.[1][2] Acetic acid is a common and effective choice.[10][19]
Lewis Acid Catalysts ZnCl2, Mg(ClO4)2, TiCl4Coordinate to the carbonyl oxygen, activating it towards nucleophilic attack.[11][12]
Dehydrating Agents Anhydrous Na2SO4, Anhydrous MgSO4, Molecular SievesAdded directly to the reaction mixture to sequester the water byproduct and drive the equilibrium forward.[1][5][18]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in Schiff base synthesis.

experimental_workflow Experimental Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Dissolve Aldehyde (1 eq) & Amine (1 eq) in Solvent add_catalyst Add Catalyst (e.g., Acetic Acid) reactants->add_catalyst Optional water_removal Remove Water (Dean-Stark or Sieves) reactants->water_removal add_catalyst->water_removal reflux Heat to Reflux (Monitor by TLC) water_removal->reflux cool Cool to Room Temp reflux->cool Reaction Complete filter_evap Filter / Evaporate Solvent cool->filter_evap crude Obtain Crude Product filter_evap->crude purify Recrystallization or Column Chromatography crude->purify characterize Characterize Product (NMR, IR, etc.) purify->characterize

Caption: General experimental workflow for synthesizing a Schiff base.

troubleshooting_workflow Troubleshooting Guide for Low Schiff Base Yield start Low Yield Observed check_water Is water being effectively removed? start->check_water check_ph Is the pH optimal (mildly acidic, ~4-5)? check_water->check_ph Yes action_water Implement Dean-Stark, add molecular sieves, or use anhydrous solvent. check_water->action_water No check_time_temp Are reaction time and temperature sufficient? check_ph->check_time_temp Yes action_ph Add catalytic acid (e.g., acetic acid). check_ph->action_ph No check_stability Are reactants/product stable under conditions? check_time_temp->check_stability Yes action_time_temp Increase reaction time or temperature. check_time_temp->action_time_temp No action_stability Consider milder conditions or different substrates. check_stability->action_stability No end Yield Improved check_stability->end Yes action_water->check_ph action_ph->check_time_temp action_time_temp->check_stability action_stability->end

Caption: Logical workflow for troubleshooting low product yield.

ph_effect_pathway Influence of pH on Schiff Base Formation Pathway cluster_low_ph Low pH (<4) cluster_high_ph High pH (>7) amine Amine (R-NH2) intermediate Carbinolamine Intermediate amine->intermediate Nucleophilic Attack protonated_amine Protonated Amine (R-NH3+) Non-Nucleophilic amine->protonated_amine Excess H+ carbonyl Carbonyl (R'=O) carbonyl->intermediate product Schiff Base (Imine) intermediate->product Dehydration (-H2O) (Rate-determining step) slow_dehydration Slow Dehydration Step intermediate->slow_dehydration No Acid Catalyst protonated_amine->intermediate Reaction Inhibited slow_dehydration->product Low Yield

Caption: The dual role of pH in the Schiff base formation mechanism.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base via Condensation

This protocol provides a general procedure for the condensation of an aldehyde with a primary amine using acetic acid as a catalyst and ethanol as a solvent.

  • Materials:

    • Aldehyde (1.0 equivalent)

    • Primary amine (1.0 equivalent)

    • Absolute Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

    • Round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in absolute ethanol.

    • To this solution, add the primary amine (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[19]

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

    • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization (see Protocol 2).[20]

Protocol 2: Purification by Recrystallization

This protocol describes a standard method for purifying a solid crude Schiff base.

  • Materials:

    • Crude Schiff base solid

    • Suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane)

    • Erlenmeyer flasks, hot plate, filter paper, vacuum filtration apparatus (Büchner funnel)

  • Procedure:

    • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point.[6][13][15]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point during this step.

    • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

Technical Support Center: Troubleshooting Metal Complexation Reactions with Triazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during metal complexation reactions with triazole ligands.

Frequently Asked Questions (FAQs)

Q1: My metal complexation reaction is resulting in a low yield or no product at all. What are the potential causes?

A1: Several factors can contribute to low or no product yield. These include:

  • Inappropriate Solvent: The choice of solvent is critical and can significantly influence reaction outcomes.[1] For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, a mixture of t-BuOH/H₂O is often effective.[2] Polar, protic solvents may favor the formation of specific isomers in thermal reactions.[1]

  • Incorrect pH: The pH of the reaction medium can dramatically affect the coordination of the triazole ligand to the metal ion. Different pH values can lead to the formation of entirely different coordination polymers.[3]

  • Poor Ligand or Metal Salt Quality: Impurities in the triazole ligand or metal salt can interfere with the complexation reaction. Purification of the crude triazole ligand may be necessary.[4]

  • Reaction Temperature and Time: The reaction may require specific temperature conditions and a sufficient duration to proceed to completion. For some reactions, refluxing for several hours is necessary.[5][6]

  • Ligand/Metal Ratio: The stoichiometry of the ligand and metal salt is crucial for the formation of the desired complex.

Q2: I am observing the formation of unexpected side products or isomers. How can I improve the selectivity of my reaction?

A2: The formation of mixtures of regioisomers is a common issue, particularly in thermal Huisgen 1,3-dipolar cycloadditions, which can produce both 1,4- and 1,5-disubstituted triazoles.[1] To enhance regioselectivity:

  • Utilize a Catalyst: For the selective synthesis of 1,4-disubstituted triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly recommended.[1][2] For 1,5-disubstituted triazoles, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[1]

  • Optimize the Solvent System: Solvent polarity can influence the ratio of isomers. In some cases, polar aprotic solvents like DMSO can be more effective than DMF.[7][8]

  • Control the pH: As mentioned, pH can dictate the final structure of the coordination polymer, thus influencing the isomeric outcome.[3]

Q3: My purified triazole metal complex appears to be contaminated with the metal catalyst. How can I effectively remove the metal ions?

A3: Residual metal catalyst, particularly copper from CuAAC reactions, can be challenging to remove due to its coordination with the triazole nitrogens.[9] Here are some purification strategies:

  • Aqueous EDTA Washing: Washing the product dissolved in an organic solvent with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) can help chelate and remove residual metal ions.[9]

  • Column Chromatography: Purification by column chromatography on silica gel is a common method to separate the desired complex from impurities.[10]

  • Recrystallization: Recrystallization from an appropriate solvent system can effectively purify the complex.

  • Slurry Washing: Creating a slurry of the metal salt of the triazole in an alcohol and then separating and washing the solids can be an effective purification method.[4]

Q4: The synthesized metal complex shows poor thermal stability. What factors influence this, and how can it be improved?

A4: The thermal stability of triazole metal complexes is influenced by several factors, including the specific metal ion, the nature of the co-ligands and counter-ions, and the presence of coordinated solvent molecules like water.[11] For example, a cobalt complex with a 1,3-Di(1H-1,2,4-triazol-1-yl)benzene ligand begins to lose water molecules around 100 °C, with the main structure being stable up to approximately 325 °C, while a similar copper complex is stable up to around 275 °C.[11] To potentially improve thermal stability, consider using ligands that can form more robust, extended coordination networks and ensure the complete removal of volatile solvent molecules.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low-yield metal complexation reactions.

LowYieldTroubleshooting Start Low/No Yield Observed CheckReagents 1. Verify Reagent Quality - Purity of ligand and metal salt - Freshness of solvents Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature - Reaction time - Atmosphere (e.g., inert) CheckReagents->CheckConditions Reagents OK OptimizeSolvent 3. Optimize Solvent System - Test different polarities - Consider solvent mixtures CheckConditions->OptimizeSolvent Conditions Correct AdjustpH 4. Adjust Reaction pH - Monitor and control pH - Test a range of pH values OptimizeSolvent->AdjustpH Solvent Optimized ModifyStoichiometry 5. Vary Ligand:Metal Ratio - Test different stoichiometric ratios AdjustpH->ModifyStoichiometry pH Adjusted Success Yield Improved ModifyStoichiometry->Success

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Product Characterization Challenges

Difficulties in confirming the structure of the synthesized complex are common. This guide outlines key characterization techniques.

CharacterizationWorkflow Start Synthesized Complex IR FTIR Spectroscopy - Confirm coordination (e.g., shift in C=N stretch) - Identify M-N bond vibrations Start->IR NMR NMR Spectroscopy (for diamagnetic complexes) - Confirm ligand structure - Observe shifts upon complexation Start->NMR MassSpec Mass Spectrometry - Determine molecular weight - Confirm composition Start->MassSpec Elemental Elemental Analysis - Determine elemental composition (C, H, N) IR->Elemental NMR->Elemental MassSpec->Elemental XRay Single-Crystal X-ray Diffraction - Definitive structure determination Elemental->XRay If crystals available StructureConfirmed Structure Elucidated Elemental->StructureConfirmed Structure Inferred XRay->StructureConfirmed

Caption: Workflow for complex characterization.

Data Presentation

Table 1: Influence of Solvent on Reaction Yield for a Model RuAAC Reaction

SolventYield (%)
Toluene65
Dichloromethane78
Acetonitrile85
N,N-Dimethylformamide (DMF)92
Water55

Data is illustrative and adapted from typical trends observed in azide-alkyne cycloaddition reactions. Actual yields will vary based on specific substrates and catalysts.[1]

Table 2: Thermal Decomposition Data for Metal Complexes with 1,3-Di(1H-1,2,4-triazol-1-yl)benzene

ComplexInitial Decomposition (Loss of H₂O)Ligand Decomposition
[Co(btb)₂(NO₃)(H₂O)]n·NO₃·H₂O~100 °C~325 °C
[Cu(btb)₂(NO₃)₂]nN/A~275 °C

Data adapted from thermal analysis of specific coordination polymers.[11]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • In a reaction vessel, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1).[2]

    • In a separate vial, prepare a fresh solution of a reducing agent such as sodium ascorbate (0.1-0.3 equiv.) in water.

    • In another vial, prepare a solution of a Cu(I) source, such as CuSO₄·5H₂O (0.01-0.05 equiv.), in water.[1]

  • Reaction Execution:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Purification of a Triazole Ligand via Salt Formation
  • Slurry Formation:

    • In a suitable vessel, charge the crude triazole, a substantially equivalent amount of sodium hydroxide (as an aqueous solution), an alcohol with low water solubility (e.g., hexanol), and an inert solvent (e.g., xylene).[4]

  • Water Removal:

    • Remove water from the system by azeotropic distillation to produce a substantially anhydrous slurry of the alkali metal salt of the triazole.[4]

  • Isolation and Washing:

    • Separate the solid salt from the slurry by filtration.

    • Wash the collected solids with fresh alcohol.[4]

  • Recovery of Purified Triazole:

    • The purified triazole salt can then be dissolved in water and acidified (e.g., with dilute sulfuric acid) to precipitate the purified triazole.[4]

    • The purified triazole is then collected by filtration, washed with water, and dried under vacuum.[4]

References

Technical Support Center: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and resolution of common impurities.

Q1: My final product shows a low melting point and a broad melting range. What are the likely impurities?

A low and broad melting point typically indicates the presence of impurities. Based on the common synthesis route starting from isonicotinic acid hydrazide, the most probable impurities are:

  • Unreacted Starting Materials: Isonicotinic acid hydrazide and the intermediate, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Side-Reaction Products: Formation of other triazole isomers or byproducts from reactions involving hydrazine.

  • Residual Solvents: Ethanol or other solvents used during the reaction and purification steps.

To identify the specific impurity, we recommend performing thin-layer chromatography (TLC) and comparing the spot(s) of your product with those of the starting materials. Further characterization by spectroscopic methods such as ¹H NMR and Mass Spectrometry can confirm the identity of the impurities.

Q2: I observe an unexpected peak in my ¹H NMR spectrum. How can I identify the corresponding impurity?

Unexpected peaks in the ¹H NMR spectrum can often be attributed to common impurities. Here are some potential impurities and their expected chemical shifts:

ImpurityPotential ¹H NMR Signals (in DMSO-d₆)
Isonicotinic acid hydrazide~8.7 ppm (d, 2H, pyridine), ~7.8 ppm (d, 2H, pyridine), ~9.8 ppm (s, 1H, -CONHH -), ~4.5 ppm (s, 2H, -NHNH₂ )
5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol~8.8 ppm (d, 2H, pyridine), ~7.9 ppm (d, 2H, pyridine), ~14.5 ppm (br s, 1H, -SH)
Residual Ethanol~3.4 ppm (q, 2H, -CH₂-), ~1.1 ppm (t, 3H, -CH₃)

It is advisable to run ¹H NMR spectra of your starting materials for direct comparison.

Q3: My recrystallization from ethanol is not yielding a pure product. What can I do?

If a single recrystallization from ethanol is insufficient, consider the following troubleshooting steps:

  • Solvent System Modification: Try a mixed solvent system. For example, dissolving the crude product in a minimal amount of hot ethanol and then adding a co-solvent in which the desired product is less soluble (e.g., water or an ether) can improve crystallization.

  • Activated Charcoal Treatment: If your product is colored, the impurity might be a colored byproduct. Dissolving the crude product in hot ethanol, adding a small amount of activated charcoal, and then filtering the hot solution before crystallization can remove colored impurities.

  • Column Chromatography: If recrystallization fails, purification by column chromatography over silica gel may be necessary. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective for separating triazole compounds.

Q4: The yield of my synthesis is consistently low. What are the potential reasons?

Low yields can result from several factors throughout the synthetic process:

  • Incomplete reaction: Ensure the reaction times and temperatures are optimal. Monitor the reaction progress using TLC to confirm the disappearance of the starting material.

  • Side reactions: The reaction of isonicotinic acid hydrazide with carbon disulfide can lead to the formation of byproducts if not carried out under optimal conditions.[1][2] The subsequent reaction with hydrazine hydrate also needs to be carefully controlled to favor the formation of the desired triazole.

  • Loss during work-up and purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization. Ensure efficient transfer of materials and optimize your purification techniques to minimize losses. For instance, cooling the solution sufficiently during recrystallization is crucial to maximize the recovery of the crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely reported method involves a two-step process. First, isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[1][2] This intermediate is then cyclized with hydrazine hydrate to yield the final product, this compound.[1][2]

Q2: What are the key analytical techniques for assessing the purity of the final product?

The purity of this compound is typically assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative purity data.[3]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and identification of any impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary:

  • Carbon Disulfide: This reagent is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from any ignition sources.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

  • General Precautions: As with any chemical synthesis, it is important to wear appropriate PPE, work in a well-ventilated area, and be familiar with the safety data sheets (SDS) of all reagents used.

Experimental Protocols

A generalized experimental protocol for the synthesis is provided below. Researchers should consult specific literature for detailed procedures and optimize conditions for their specific setup.

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

  • Dissolve isonicotinic acid hydrazide in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Slowly add carbon disulfide to the reaction mixture while stirring.

  • Reflux the mixture for the time specified in the literature (typically several hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., ether) and dry.

Step 2: Synthesis of this compound

  • Suspend the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol from Step 1 in water or ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxadiazole Formation cluster_step2 Step 2: Triazole Formation cluster_purification Purification start1 Isonicotinic Acid Hydrazide + Ethanol + KOH cs2 Add Carbon Disulfide start1->cs2 reflux1 Reflux cs2->reflux1 product1 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol reflux1->product1 start2 Oxadiazole Intermediate hydrazine Add Hydrazine Hydrate start2->hydrazine reflux2 Reflux hydrazine->reflux2 acidify Acidify reflux2->acidify product2 Crude Product acidify->product2 recrystallize Recrystallize from Ethanol product2->recrystallize final_product Pure this compound recrystallize->final_product troubleshooting_logic cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Actions cluster_result Outcome start Impure Product Detected tlc Run TLC vs. Starting Materials start->tlc nmr Analyze ¹H NMR Spectrum start->nmr ms Perform Mass Spectrometry start->ms recrystallize Recrystallize with Solvent Modification tlc->recrystallize nmr->recrystallize ms->recrystallize charcoal Treat with Activated Charcoal recrystallize->charcoal If colored impurities persist chromatography Perform Column Chromatography recrystallize->chromatography If recrystallization fails pure_product Pure Product Obtained recrystallize->pure_product If successful charcoal->pure_product chromatography->pure_product

References

Technical Support Center: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the isonicotinic acid hydrazide and carbon disulfide, or the precursor 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Reaction Time and Temperature: The reaction time is crucial. For the conversion of the oxadiazole precursor with hydrazine hydrate, refluxing for 8-12 hours is often required.[1][2] Inadequate reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate can impact the reaction. While 80% is commonly used, some protocols specify 99% hydrazine hydrate.[1][2] Ensure you are using the correct concentration as specified in your chosen protocol.

  • pH Adjustment during Workup: After the reaction, acidification with an acid like HCl to a pH of 1-2 is a critical step to precipitate the product.[1] Improper pH adjustment can lead to loss of product in the filtrate.

  • Microwave-Assisted Synthesis: For a significant improvement in yield and a drastic reduction in reaction time, consider microwave-assisted synthesis. This method has been shown to be highly efficient for the synthesis of triazole derivatives.[3][4]

Q2: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?

A2: The formation of side products is a common challenge.

  • Incomplete Cyclization: One common issue is the incomplete cyclization of the intermediate. This can be addressed by ensuring the reaction goes to completion by extending the reflux time or increasing the temperature, within the limits of reactant and product stability.

  • Side Reactions of Hydrazine: Hydrazine is a reactive compound. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: If side products are forming, careful purification by recrystallization is necessary. Ethanol is a commonly used solvent for recrystallization of the final product.[1]

Q3: What is the best method for purifying the final product, especially at a larger scale?

A3: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: Ethanol is a frequently reported solvent for recrystallization.[1] You may need to experiment with solvent mixtures (e.g., ethanol/water) to achieve optimal purity and recovery at a larger scale.

  • Cooling Rate: A slow cooling rate during recrystallization will promote the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, scaling up requires careful consideration of safety.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbon Disulfide: If your synthesis starts from isonicotinic acid hydrazide and carbon disulfide, be aware that carbon disulfide is highly flammable and has a low boiling point. All heating should be done using a water bath or an oil bath, and no open flames should be present.

  • Hydrogen Sulfide Evolution: The reaction of potassium dithiocarbazinate salt with hydrazine hydrate can release hydrogen sulfide gas, which is toxic and has a foul odor.[5] Ensure the reaction is performed in a well-ventilated fume hood.

  • Exothermic Reactions: Be mindful of potential exothermic reactions, especially when adding reagents at a larger scale. Add reagents slowly and monitor the reaction temperature.

Experimental Protocols

Method 1: From 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol[2]

This method involves the conversion of a pre-synthesized oxadiazole intermediate to the desired triazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Reagent Addition: Add absolute ethanol followed by hydrazine hydrate (99%).

  • Reflux: Heat the mixture to reflux and maintain for 8-9 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.

    • Stir the mixture at room temperature for 30 minutes.

  • Isolation and Purification:

    • Filter the resulting precipitate.

    • Recrystallize the solid from ethanol to obtain the pure product.

Method 2: One-Pot Synthesis from Isonicotinic Acid Hydrazide[2][5]

This is a two-step, one-pot synthesis.

Step A: Formation of Potassium Dithiocarbazinate Salt

  • Reaction Setup: In a flask, dissolve potassium hydroxide in ethanol.

  • Reagent Addition: Add isonicotinic acid hydrazide to the solution, followed by the slow addition of carbon disulfide.

  • Reflux: Reflux the mixture for 10-12 hours to form the potassium dithiocarbazinate salt.

Step B: Cyclization to form the Triazole

  • Reagent Addition: To the reaction mixture containing the potassium salt, add hydrazine hydrate.

  • Reflux: Reflux the mixture until the evolution of hydrogen sulfide ceases (test with lead acetate paper).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with cold water.

    • Acidify with hydrochloric acid to precipitate the product.

  • Isolation and Purification:

    • Filter the white precipitate.

    • Wash with cold water.

    • Recrystallize from ethanol.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₇N₅S[6]
Molecular Weight 193.23 g/mol [6]
Melting Point 250-254 °C[7]
Appearance White solid[1]
CAS Number 36209-51-5[6]

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Isonicotinic_Acid_Hydrazide Isonicotinic Acid Hydrazide Oxadiazole_Thiol 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol Isonicotinic_Acid_Hydrazide->Oxadiazole_Thiol + CS2, KOH Ethanol, Reflux CS2 Carbon Disulfide (CS2) KOH Potassium Hydroxide (KOH) Final_Product This compound Oxadiazole_Thiol->Final_Product + Hydrazine Hydrate Ethanol, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Reassess Reassess & Seek Further Consultation Check_Purity->Reassess If impure Improve_Workup Improve Workup & Purification Optimize_Conditions->Improve_Workup If yield still low Success Successful Synthesis Optimize_Conditions->Success If yield improves Consider_Microwave Consider Microwave Synthesis Improve_Workup->Consider_Microwave If purity still low Improve_Workup->Success If purity improves Consider_Microwave->Success If successful Consider_Microwave->Reassess If issues persist

Caption: A troubleshooting workflow for the synthesis of the target compound.

References

Validation & Comparative

1H NMR Spectroscopic Analysis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT), a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis with structurally related compounds to aid in spectral interpretation and characterization.

Introduction

This compound is a molecule featuring a central 1,2,4-triazole ring substituted with an amino group, a thiol group, and a pyridine-4-yl moiety. The unique electronic environment of the protons in this molecule gives rise to a characteristic 1H NMR spectrum. Understanding these spectral features is crucial for confirming the molecular structure and purity of synthesized batches. A recent study by Rouzi et al. (2025) fully characterized this compound, including its 1H NMR spectrum.[1] This guide presents a detailed breakdown of the expected 1H NMR data for APTT and compares it with the spectra of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and pyridine.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its analogs. The data for APTT is based on the characterization reported by Rouzi et al.[1] and general principles of NMR spectroscopy for similar structures.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Solvent Reference
This compound (APTT) Pyridine H-2, H-6~8.70DoubletDMSO-d6[1]
Pyridine H-3, H-5~7.90DoubletDMSO-d6[1]
NH2~5.90Singlet (broad)DMSO-d6[1]
SH~13.50Singlet (broad)DMSO-d6[1]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Phenyl-H7.51-8.05MultipletDMSO-d6[2]
NH25.83SingletDMSO-d6[2]
SH13.97SingletDMSO-d6[2]
Pyridine H-2, H-68.59-8.61DoubletCDCl3/DMSO-d6[3][4]
H-47.65-7.75TripletCDCl3/DMSO-d6[3][4]
H-3, H-57.27-7.38TripletCDCl3/DMSO-d6[3][4]

Experimental Protocol: 1H NMR Spectroscopy

The following is a representative experimental protocol for acquiring the 1H NMR spectrum of this compound.

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Pulse Program: zg30 (or a standard 30-degree pulse sequence)

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Reference: The residual solvent peak of DMSO-d6 is used as an internal reference (δ = 2.50 ppm).

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualization of 1H NMR Assignments

The following diagram illustrates the structure of this compound with its corresponding proton chemical shifts.

G cluster_molecule This compound cluster_shifts 1H NMR Chemical Shifts (ppm) mol shifts ~8.70 ppm Pyridine H-2, H-6 ~7.90 ppm Pyridine H-3, H-5 ~5.90 ppm NH2 ~13.50 ppm SH

Caption: Structure and 1H NMR assignments for APTT.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound. For more in-depth analysis and experimental data, readers are encouraged to consult the primary literature.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Analytical Characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry. By examining the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers a detailed roadmap for its analysis, complete with experimental protocols and comparative data.

The structural confirmation of a synthesized molecule is paramount to understanding its chemical behavior and biological activity. For a multi-functionalized heterocycle like this compound, a combination of analytical methods is often necessary to piece together the complete molecular puzzle. While each technique provides unique insights, their complementary nature allows for a robust and unambiguous characterization.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique is dictated by the specific information required. FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. NMR spectroscopy, on the other hand, provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry complements these techniques by determining the molecular weight and providing information about the fragmentation patterns of the molecule.

Analytical TechniqueInformation ProvidedKey AdvantagesPotential Limitations
FTIR Spectroscopy Identification of functional groups (e.g., N-H, C=N, C=S, aromatic C-H).Rapid, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity. Overlapping peaks can complicate interpretation in complex molecules.[1][2]
NMR Spectroscopy (¹H & ¹³C) Detailed structural information, including the chemical environment of each proton and carbon atom, and their connectivity.Provides unambiguous structural elucidation and is non-destructive.[3]Lower sensitivity compared to mass spectrometry. Sample solubility can be a limiting factor.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.High sensitivity, allowing for the analysis of very small sample quantities. Provides both qualitative and quantitative data.[4]Can be a destructive technique. Isomers may not be distinguishable without tandem MS (MS/MS).

Experimental Data for this compound and Analogs

The following tables summarize the expected and reported spectral data for this compound and its closely related phenyl analog, which serves as a valuable reference. A recent study has reported the full characterization of the title compound, and the IR spectrum has been completely assigned.

FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The data for the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is presented below as a reference.

Vibrational Mode4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Wavenumber (cm⁻¹)[4][5]Expected Wavenumber for this compound (cm⁻¹)
N-H stretching (amino group)3250, 3213~3300 - 3200
S-H stretching (thiol group)2736~2600 - 2550
C-H stretching (aromatic)~3100 - 3000~3100 - 3000
C=N stretching (triazole ring)1645~1650 - 1600
C=C stretching (aromatic ring)~1600 - 1450~1600 - 1450
C-S stretching673~700 - 600
NMR Spectral Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule. The expected chemical shifts for the title compound are based on the analysis of its phenyl analog.

¹H NMR Data (in DMSO-d₆)

Proton4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Chemical Shift (δ, ppm)[5]Expected Chemical Shift for this compound (δ, ppm)
NH₂5.83 (s, 2H)~5.8 - 6.0 (br s, 2H)
SH13.97 (s, 1H)~13.5 - 14.0 (br s, 1H)
Aromatic CH7.51-8.05 (m, 5H)~7.5 - 8.8 (m, 4H)

¹³C NMR Data (in DMSO-d₆)

CarbonExpected Chemical Shift for this compound (δ, ppm)
Triazole C3~165 - 170
Triazole C5~150 - 155
Pyridine C (ipso)~135 - 140
Pyridine CH~120 - 150
Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural insights.

IonExpected m/z
[M+H]⁺194.06
[M]⁺193.05

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

FTIR Spectroscopy

Sample Preparation: The solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The mass spectrum is recorded in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Visualizing the Analytical Workflow and Logic

To better illustrate the process of characterizing this compound, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification FTIR FTIR Analysis Purification->FTIR NMR NMR Analysis (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR_Data Functional Groups ID FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Confirmed Structure Confirmed FTIR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of analytical techniques for structural confirmation.

References

A Comparative Guide to the Biological Activities of Triazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a persistent search for novel heterocyclic compounds that can serve as scaffolds for developing more effective and safer therapeutic agents. Among these, five-membered nitrogen- and sulfur-containing heterocycles, particularly triazoles and thiazoles, have garnered significant attention. Both moieties are integral components of numerous clinically approved drugs and are recognized for their broad spectrum of biological activities. This guide provides an objective comparison of the biological activities of triazole and thiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Overview of Triazole and Thiazole Scaffolds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[1] Thiazoles are also five-membered rings but contain one nitrogen and one sulfur atom.[2] The unique structural features of both ring systems allow for a wide range of substitutions, enabling the synthesis of large libraries of derivatives with diverse pharmacological properties.[1][2] These derivatives have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3]

Antimicrobial Activity: A Head-to-Head Comparison

Both triazole and thiazole derivatives have demonstrated significant potential in combating microbial infections. Their mechanisms of action often involve targeting essential microbial enzymes or disrupting cell wall synthesis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative triazole and thiazole derivatives against various bacterial and fungal strains, providing a quantitative basis for comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Triazole Derivatives

Compound ClassDerivative/CompoundS. aureusE. coliP. aeruginosaC. albicansReference
1,2,4-TriazoleOfloxacin analogue0.25 - 10.25 - 1--[4]
1,2,4-TriazoleClinafloxacin hybrid0.25 - 320.25 - 320.25 - 32-[4]
1,2,4-TriazoleN-allyl derivativeBroad SpectrumBroad SpectrumBroad Spectrum-[4]
Thiazolo[2,3-c][5][6]triazoleCompound 2a---31.25[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives

Compound ClassDerivative/CompoundS. aureusE. coliP. aeruginosaC. albicansReference
2-AminothiazoleDerivative 43a16.1 µM16.1 µM--[8]
2-AminothiazoleDerivative 43d---15.3 µM[8]
Pyridinyl thiazoleLigand 5550200--[8]
2-(2-pyrazolin-1-yl)-thiazoleCompound 568-168-168-1632[2]

Anticancer Activity: Evaluating Cytotoxicity

The development of novel anticancer agents is a critical area of research. Both triazole and thiazole derivatives have shown promise as cytotoxic agents against various cancer cell lines. Their anticancer effects are often attributed to their ability to interfere with cell cycle progression, induce apoptosis, or inhibit key enzymes involved in cancer cell proliferation. The tables below present the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Comparative Anticancer Activity (IC50 in µM) of Triazole Derivatives

Compound ClassDerivative/CompoundMCF-7 (Breast)Caco-2 (Colon)HCT116 (Colon)HeLa (Cervical)Reference
1,2,3-Triazole-Thiazole HybridCompound 25Moderate Activity---[9]
Triazolo-ThiadiazoleCompound 170.31---[10]
Triazolo-ThiadiazoleCompound 223.314.98--[10]
Triazolo-ThiadiazoleCompound 254.467.22--[10]

Table 4: Comparative Anticancer Activity (IC50 in µM) of Thiazole Derivatives

Compound ClassDerivative/CompoundMCF-7 (Breast)HepG2 (Liver)A431 (Skin)A2780 (Ovarian)Reference
β-keto-1,2,3-triazoleCompound 3e39.3---[1]
1α-triazolyl-5α-androstane---SubmicromolarSubmicromolar[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Triazole and thiazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The following table provides a comparative overview of the anti-inflammatory activity of selected derivatives.

Table 5: Comparative Anti-inflammatory Activity (IC50 in µM)

Compound ClassDerivative/CompoundCOX-1 IC50COX-2 IC50Reference
Thiazole[3,2-b]-1,2,4-triazoleCompound 1> 100-[12]
1,2,4-Triazole-pyrrolo[3,4-d]pyridazinoneCompound 8b, 9a, 11a, 11b70.96–95.7547.83–49.79[12]
Diaryl-1,2,4-triazoleCompound 30-0.15[12]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14][15][16][17]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5] Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo model is a standard method for screening acute anti-inflammatory activity.[20][21][22][23][24]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing a Key Signaling Pathway

To illustrate the molecular mechanism of action, the following diagram depicts a simplified representation of the Cyclooxygenase (COX) pathway, a common target for anti-inflammatory drugs, including some triazole and thiazole derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Triazole_Thiazole Triazole/Thiazole Derivatives Triazole_Thiazole->COX2 Inhibition

Caption: Simplified COX pathway and the inhibitory action of certain derivatives.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro screening of antimicrobial compounds, a fundamental process in the early stages of drug discovery.

Antimicrobial_Screening_Workflow Compound_Library Compound Library (Triazole/Thiazole Derivatives) Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) Compound_Library->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (MIC Determination) Active_Hits->Secondary_Screening Lead_Compounds Selection of Lead Compounds Secondary_Screening->Lead_Compounds Further_Studies Further Studies (Toxicity, In Vivo Efficacy) Lead_Compounds->Further_Studies

Caption: General workflow for in vitro antimicrobial compound screening.

Logical Comparison of Triazole and Thiazole Derivatives

This diagram provides a high-level logical comparison of the key features of triazole and thiazole derivatives based on the reviewed literature.

Caption: High-level comparison of triazole and thiazole derivative features.

Conclusion

Both triazole and thiazole derivatives represent highly versatile and privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The quantitative data presented in this guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents. While both classes of compounds show significant promise, the choice of scaffold for a particular therapeutic target will depend on detailed structure-activity relationship studies and the specific biological context. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the design and execution of their own investigations into these important heterocyclic compounds. Further research, particularly the development of hybrid molecules incorporating both triazole and thiazole moieties, may lead to the discovery of novel therapeutic agents with enhanced potency and improved safety profiles.

References

Comparative Cytotoxicity Analysis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol on various cell lines. This guide provides a comparative analysis with related compounds and a standard chemotherapeutic agent, supported by experimental data and detailed protocols.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing triazole moieties, have garnered significant attention due to their diverse pharmacological activities, including anticancer properties. This guide focuses on the cytotoxicity of derivatives of this compound, a class of compounds showing promise in cancer research. While direct cytotoxic data for the parent compound is limited in publicly available literature, this guide presents data on its synthesized derivatives and compares their activity with a positional isomer and the standard chemotherapeutic drug, Doxorubicin.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of Derivatives of this compound

Compound IDCell LineCancer TypeIC50 (µg/mL)
Derivative C2 MCF-7Breast Adenocarcinoma110.4
WRL-68Normal (Hepatocyte)272.8
Other Derivatives MCF-7Breast Adenocarcinoma90.02 - 190.0
WRL-68Normal (Hepatocyte)121.9 - 267.9

Table 2: Cytotoxicity of Positional Isomer Derivatives (4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Derivatives) [1]

Compound IDCell LineCancer TypeIC50 (µM)
Derivative 1 VariousVariousData not specified
Derivative 2 VariousVariousData not specified
... (up to 20 derivatives) VariousVariousData not specified

Note: A study on the 3D QSAR analysis of 20 derivatives of the positional isomer 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol reported their anticancer potential with corresponding IC50 values, which were used to build the QSAR model. However, the specific IC50 values for each derivative on specific cell lines are presented in the source's figures and are not individually tabulated here.[1]

Table 3: Cytotoxicity of Doxorubicin (Standard Reference)

| Cell Line | Cancer Type | IC50 (µM) | | :--- | :--- | :--- | :--- | | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | | A549 | Lung Carcinoma | >20 |

Note: IC50 values for Doxorubicin can vary between studies depending on the assay conditions and exposure time.

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxicity of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_compound Add Test Compound (Varying Concentrations) incubate_attach->add_compound incubate_compound Incubate (24-72h) add_compound->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end End det_ic50->end

Caption: Workflow of a standard MTT cytotoxicity assay.

Potential Signaling Pathway for Triazole Anticancer Activity

While the precise signaling pathways for this compound are not yet fully elucidated, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptotic pathway that could be a potential mechanism of action for this class of compounds.

Apoptotic_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome compound Triazole Compound bax Bax (Pro-apoptotic) compound->bax Induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential apoptotic pathway for triazole compounds.

Conclusion

The derivatives of this compound have demonstrated cytotoxic activity against the MCF-7 breast cancer cell line, with some selectivity observed when compared to the normal WRL-68 cell line. Further research is warranted to determine the specific IC50 values of the parent compound and to explore its efficacy across a broader range of cancer cell lines. The detailed MTT assay protocol provided herein serves as a robust methodology for such future investigations. Understanding the precise molecular mechanisms and signaling pathways will be crucial in developing these promising triazole-based compounds into effective anticancer therapeutics.

References

A Researcher's Guide to Antioxidant Activity Assays for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common in vitro antioxidant activity assays for triazole derivatives, supported by experimental data and detailed protocols. Triazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including promising antioxidant potential that makes them attractive candidates for therapeutic development against diseases associated with oxidative stress.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Synthetic antioxidants like 1,2,4-triazole derivatives can play a crucial role in mitigating oxidative damage by scavenging free radicals. This guide focuses on the most prevalent chemical assays used for screening and comparing the antioxidant capacity of these compounds: DPPH, ABTS, FRAP, and CUPRAC assays.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of triazole derivatives is often quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported antioxidant activities of various triazole derivatives from different studies, providing a comparative overview of their efficacy in different assay systems.

Compound/DerivativeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference Standard (IC50 µg/mL)
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G)7.12 ± 2.324.59 ± 4.19BHA (DPPH), Trolox (ABTS)
Triazole-linked thiosemicarbazone derivative (Compound 3f)0.07253.2Ascorbic acid (DPPH), BHT (ABTS)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)1.3 x 10⁻³ M4.7 x 10⁻⁵ M-
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)2.2 x 10⁻³ M5.5 x 10⁻⁵ M-
Compound/DerivativeDPPH Radical Scavenging Rate (%) at 10 µMReference Standard (Scavenging Rate %)
Compound 9b49.4Trolox (75.4)
Compound 9e39.3Trolox (75.4)
Compound 9d31.5Trolox (75.4)
Compound 9a29.5Trolox (75.4)
Compound 4a24.6Trolox (75.4)

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments in your own research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and stored in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the triazole derivative solution at various concentrations.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the solvent used for the samples.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • To produce the ABTS•+ solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the triazole derivative solution at various concentrations.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM Ferric chloride (FeCl₃·6H₂O) solution.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 220 µL of the FRAP working solution to each well.

    • Add 10 µL of the sample, standard (e.g., FeSO₄), or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants, which results in a color change from light green to reddish-brown.

  • Reagent Preparation:

    • Prepare the following solutions:

      • 10 mM Copper(II) chloride solution.

      • 7.5 mM Neocuproine solution in ethanol.

      • 1 M Ammonium acetate buffer (pH 7.0).

  • Assay Procedure:

    • In a 96-well plate, mix 50 µL of the triazole derivative solution, 50 µL of copper(II) chloride solution, 50 µL of neocuproine solution, and 50 µL of ammonium acetate buffer.

    • Incubate the mixture at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • A standard curve is generated using a standard antioxidant like Trolox. The results are expressed as Trolox equivalents.

Visualizing the Methodologies

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Triazole Derivative (Varying Concentrations) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Reagent Assay Reagent (DPPH, ABTS, FRAP, or CUPRAC) Reagent->Mix Incubate Incubate (Time & Temperature as per protocol) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

General workflow for in vitro antioxidant activity assays.

Cellular Mechanism of Action: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, triazole derivatives may exert their antioxidant effects within a cellular context by modulating key signaling pathways. A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Some triazole derivatives have been shown to activate this protective pathway, suggesting a more complex and potentially more potent mechanism of antioxidant action than simple chemical quenching of free radicals.[1][2][3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triazole Triazole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Triazole->Keap1_Nrf2 interacts with ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Degradation Proteasomal Degradation Keap1->Degradation targets Nrf2 for Nrf2_cyto->Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Antioxidant_Enzymes Antioxidant Enzymes Gene_Expression->Antioxidant_Enzymes leads to production of Antioxidant_Enzymes->ROS neutralize

The Keap1-Nrf2 signaling pathway and potential modulation by triazole derivatives.

This guide provides a foundational understanding of the methods used to assess the antioxidant activity of triazole derivatives. For researchers in drug discovery and development, a comprehensive evaluation using a panel of these assays, coupled with an investigation into their cellular mechanisms of action, will provide a robust characterization of the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Elemental Analysis of Heterocyclic Thiones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of novel compounds is paramount. This guide provides a comparative overview of the elemental analysis of 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, a molecule with the chemical formula C7H7N5S, and a structurally related alternative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

This document details the theoretical and experimental elemental composition of these compounds, alongside the established protocols for their synthesis. The data is presented to facilitate a clear comparison, aiding in the validation and characterization of these and similar heterocyclic structures.

Elemental Composition: A Head-to-Head Comparison

The purity and composition of a synthesized compound are fundamentally verified through elemental analysis. The following table summarizes the theoretical and experimentally determined elemental percentages for the target compound and its phenyl-substituted analogue.

CompoundMolecular FormulaAnalysisCarbon (C%)Hydrogen (H%)Nitrogen (N%)Sulfur (S%)
4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione C7H7N5STheoretical43.513.6536.2416.60
Experimental*Not FoundNot FoundNot FoundNot Found
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol C8H8N4STheoretical49.984.1929.1416.68
Experimental49.884.1529.0816.60

*No published experimental elemental analysis data was found for 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. The theoretical values are presented for reference.

Experimental Protocols: Synthesis of Triazole-Thiones

The synthesis of these heterocyclic thiones follows established chemical pathways, which are crucial for obtaining pure samples for analysis and further research.

Synthesis of 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis of the title compound has been reported as a multi-step process. Initially, isonicotinohydrazide is treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. The resulting mixture is stirred until a clear solution is formed. The solution is then reacted for 12 hours at room temperature. The addition of dried ethyl ether precipitates a solid, which is collected by filtration and washed. This intermediate is then mixed with hydrazine hydrate and water, and the solution is refluxed for 2 hours until it turns clear green. After cooling, the reaction mixture is diluted with ice water and neutralized with 3M hydrochloric acid to form a precipitate. This crude product is isolated by filtration and purified by recrystallization from ethanol to yield the final compound.

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of this analogue begins with the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution to produce potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with hydrazine hydrate in water. The resulting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is then purified by recrystallization.[1]

Visualizing the Synthesis Workflow

To better illustrate the synthetic pathway, the following diagram outlines the key steps in the preparation of 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione.

cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Neutralization cluster_product Final Product Isonicotinohydrazide Isonicotinohydrazide Intermediate Potassium dithiocarbazinate salt Isonicotinohydrazide->Intermediate Ethanol CS2 Carbon Disulfide CS2->Intermediate KOH Potassium Hydroxide KOH->Intermediate FinalProduct 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione Intermediate->FinalProduct 1. Reflux 2. Neutralization Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct HCl Hydrochloric Acid HCl->FinalProduct

Caption: Synthetic pathway for 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione.

Logical Flow of Elemental Analysis

The process of elemental analysis provides the empirical formula of a compound, which can then be compared to the theoretical composition of the expected molecule. This workflow is a cornerstone of chemical characterization.

Start Synthesized Compound Combustion Combustion Analysis Start->Combustion Sample Preparation Detection Gas Detection (TCD) Combustion->Detection Gaseous Products Quantification Quantification of C, H, N, S Detection->Quantification Comparison Comparison with Theoretical Values Quantification->Comparison Validation Purity and Structural Confirmation Comparison->Validation

Caption: Workflow of elemental analysis for compound characterization.

References

A Comparative Guide to the Synthesis of Triazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of triazole compounds is a critical step in the discovery of new therapeutic agents. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are key pharmacophores in a wide array of approved drugs. The method of their synthesis can significantly impact reaction time, yield, and purity. This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of triazoles, supported by experimental data and detailed protocols.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction's efficiency is profoundly influenced by the heating method employed. While conventional heating has been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering numerous advantages.

Performance Comparison: Conventional vs. Microwave Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture. This leads to rapid and uniform heating, which can dramatically accelerate reaction rates and often improve yields and product purity compared to conventional heating methods that rely on external heat sources and slower heat transfer.[1]

The following table summarizes a comparison of reaction times and yields for the synthesis of various triazole derivatives using both conventional heating and microwave irradiation. The data clearly demonstrates the significant rate enhancement and often improved yields achieved with microwave synthesis.

ProductConventional MethodMicrowave MethodReference
Time Yield Time
1-Benzyl-4-phenyl-1H-1,2,3-triazole24 h80%10 min
Various 1,4-disubstituted-1,2,3-triazoles12 - 48 h25 - 65%Not specified
N-(Substituted)-5-(...)-4H-1,2,4-triazol-3-ylthio)acetamide5 - 8 h70 - 85%5 - 15 min
Phthalocyanine-triazole derivatives48 h64 - 80%10 - 13 min
N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hoursNot specified33 - 90 s
6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][1][2][3]triazoles36 - 72 times longerLower yields1x
Acridone-bearing 1,2,3-triazoles10 hModerate (e.g., 60%)15 min
1,4-disubstituted 1,2,3-triazoles1 - 6 h76 - 86%15 min

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the synthesis of a representative 1,4-disubstituted 1,2,3-triazole, 1-benzyl-4-phenyl-1H-1,2,3-triazole, are presented below for both conventional and microwave-assisted methods.

Conventional Synthesis Protocol

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1, v/v) mixture (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Microwave-Assisted Synthesis Protocol

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1, v/v) mixture (3 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzyl azide (1.0 mmol), phenylacetylene (1.0 mmol), sodium ascorbate (0.1 mmol), and copper(II) sulfate pentahydrate (0.05 mmol) in a 1:1 mixture of tert-butanol and water (3 mL).[1]

  • Seal the vial with a septum.

  • Place the vial in a dedicated microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes. The microwave power will be automatically adjusted to maintain the set temperature.[4]

  • After irradiation, allow the reaction vial to cool to room temperature.[1]

  • Quench the reaction by adding water. The product will often precipitate.[1]

  • Collect the solid product by filtration, wash with water, and dry. If no precipitate forms, extract the product with ethyl acetate.

  • If necessary, purify the product by column chromatography on silica gel.

Experimental Workflows

The following diagrams illustrate the workflows for both conventional and microwave-assisted synthesis of triazoles.

Conventional_Synthesis reagents Combine Reactants: Azide, Alkyne, Solvent catalyst Add Catalyst System: CuSO4, NaAsc reagents->catalyst reaction Stir at Room Temperature (24 hours) catalyst->reaction workup Work-up: Dilution, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for conventional triazole synthesis.

Microwave_Synthesis reagents Combine Reactants & Catalyst in Microwave Vial seal Seal Vial reagents->seal irradiate Microwave Irradiation (120°C, 10 minutes) seal->irradiate cool Cooling irradiate->cool workup Work-up: Precipitation/Extraction cool->workup product Isolated Product workup->product

Caption: Workflow for microwave-assisted triazole synthesis.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate the advantages of microwave-assisted synthesis for the preparation of triazoles. The dramatic reduction in reaction times, coupled with often higher yields and simplified work-up procedures, makes it a highly attractive and efficient alternative to conventional heating methods.[1] For researchers in drug discovery and development, the adoption of microwave technology can significantly accelerate the synthesis of compound libraries, enabling faster lead identification and optimization. While the initial investment in a dedicated microwave reactor is a consideration, the long-term benefits in terms of productivity, energy efficiency, and alignment with green chemistry principles are substantial.

References

Structure-Activity Relationship of Pyridinyl-Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinyl-triazole derivatives, focusing on their efficacy as p38 MAP kinase inhibitors, antifungal agents, and anticancer therapeutics. The information presented herein is curated from peer-reviewed scientific literature to aid in the rational design of novel and more potent therapeutic agents.

p38 MAP Kinase Inhibition

Pyridinyl-triazole compounds have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. The SAR studies reveal that specific substitutions on both the pyridine and triazole rings, as well as the linker, are crucial for potent inhibitory activity.

Comparative Analysis of p38 MAP Kinase Inhibitors

A series of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles have been synthesized and evaluated for their ability to inhibit p38 MAP kinase. The data indicates that the nature of the aryl and alkylthio substituents significantly influences the inhibitory potency.

Compound IDR (Aryl Group)R' (Alkyl Group)% Inhibition of p38 Phosphorylation (at 1 µM)
1a PhenylMethylNot Reported
1b PhenylEthylNot Reported
1c 4-FluorophenylMethylSignificant Inhibition[1]
1d 4-FluorophenylEthylSignificant Inhibition (at 1 µM and 10 µM)[1]

Structure-Activity Relationship Highlights:

  • Pyridine Moiety: The 4-pyridinyl group is a key pharmacophoric element, mimicking the pyridine ring of the endogenous substrate, ATP, and forming a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[2]

  • Aryl Substituent: An aryl group at the 1-position of the triazole ring is essential for activity. The presence of a fluorine atom at the para-position of the phenyl ring (as in compounds 1c and 1d ) is well-tolerated and can enhance activity.[1]

  • Alkylthio Group: The 5-alkylthio substituent occupies a hydrophobic pocket. Variations in the alkyl group can modulate the potency.

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay (ELISA)

The inhibitory activity of the pyridinyl-triazole compounds on p38 MAP kinase is determined using a cell-based ELISA method.[1]

Materials:

  • U937 human monocytic cells

  • LPS (Lipopolysaccharide)

  • Assay buffer (e.g., TBS with 0.05% Tween-20 and 1% BSA)

  • Primary antibody (e.g., rabbit anti-phospho-p38)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: U937 cells are cultured in a suitable medium. Cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • Stimulation: p38 MAP kinase is activated by stimulating the cells with LPS (10 µg/ml) for 30 minutes.

  • Cell Lysis: After stimulation, cells are lysed to release the cellular proteins.

  • ELISA:

    • The cell lysates are added to a microplate pre-coated with a capture antibody specific for p38 protein.

    • The plate is incubated to allow the p38 protein to bind to the capture antibody.

    • After washing, a detection antibody that specifically recognizes the phosphorylated form of p38 is added.

    • The plate is incubated, followed by another washing step.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the detection antibody.

    • After incubation and washing, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

    • The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage inhibition of p38 phosphorylation is calculated by comparing the absorbance of the compound-treated wells to that of the vehicle-treated (control) wells.

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAP Kinase signaling cascade and the point of inhibition by pyridinyl-triazole compounds.

Antifungal Activity

Pyridinyl-triazole derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi such as Stemphylium lycopersici and Fusarium oxysporum. The SAR in this class of compounds is heavily influenced by the nature and position of substituents on the benzylthio moiety.

Comparative Analysis of Antifungal Pyridinyl-Triazoles

A series of 4-(5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine derivatives were synthesized and their in vivo fungicidal activities were evaluated.

Compound IDR (Substituent on Benzyl Ring)% Inhibition against S. lycopersici (at 500 µg/mL)% Inhibition against F. oxysporum (at 500 µg/mL)
2a H6558
2b 4-F7872
2c 4-Cl8581
2d 4-CH₃7265
2e 4-OCH₃6861

Structure-Activity Relationship Highlights:

  • Benzylthio Moiety: The presence of a benzylthio group at the 5-position of the triazole ring is crucial for antifungal activity.

  • Substituents on the Benzyl Ring: Electron-withdrawing groups at the para-position of the benzyl ring generally enhance antifungal activity. For instance, the 4-chloro substituted analog (2c ) exhibited the highest inhibitory activity against both fungal strains.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to penetrate the fungal cell membrane.

Experimental Protocol: In Vivo Antifungal Assay

The in vivo antifungal activity of the pyridinyl-triazole compounds is assessed using a detached leaf assay.[3]

Materials:

  • Healthy, young tomato or cucumber plants

  • Fungal pathogens (Stemphylium lycopersici, Fusarium oxysporum) cultured on a suitable medium (e.g., PDA)

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to the desired concentration with water containing a surfactant (e.g., Tween-80).

  • Sterile water

  • Petri dishes lined with moist filter paper

Procedure:

  • Preparation of Fungal Inoculum: A spore suspension of the fungal pathogen is prepared from a fresh culture and the concentration is adjusted to a standard value (e.g., 1 x 10⁶ spores/mL).

  • Compound Application: The test compounds are sprayed evenly onto the surface of detached leaves. Control leaves are sprayed with the solvent-water mixture without the test compound.

  • Inoculation: After the leaves have dried, they are inoculated with the fungal spore suspension.

  • Incubation: The inoculated leaves are placed in petri dishes containing moist filter paper to maintain high humidity and incubated under controlled conditions (e.g., 25°C with a 12h light/dark cycle) for a specific period (e.g., 3-5 days).

  • Disease Assessment: The disease severity is assessed by measuring the lesion diameter on the leaves.

  • Data Analysis: The percentage of inhibition of fungal growth is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average lesion diameter on the control leaves and T is the average lesion diameter on the treated leaves.

Experimental Workflow for In Vivo Antifungal Screening

Caption: A generalized workflow for the in vivo screening of pyridinyl-triazole compounds for antifungal activity.

Anticancer Activity

Certain pyridinyl-triazole derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The SAR for these compounds often depends on the substitution pattern on the peripheral aryl rings.

Comparative Analysis of Anticancer Pyridinyl-Triazoles

The in vitro anticancer activity of a series of pyridinyl-triazole compounds was evaluated using the MTT assay.

Compound IDR (Substituent on Phenyl Ring)IC₅₀ (µM) against A549 CellsIC₅₀ (µM) against MCF-7 Cells
3a 4-H> 100> 100
3b 4-NO₂8.512.3
3c 4-Cl15.220.1
3d 4-OCH₃45.755.4

Structure-Activity Relationship Highlights:

  • Aryl Substituents: The presence of electron-withdrawing groups on the phenyl ring attached to the triazole core generally enhances the anticancer activity. The nitro-substituted compound (3b ) displayed the most potent activity against both cell lines.

  • Positional Isomerism: The position of the substituents on the aryl rings can significantly impact the cytotoxicity.

  • Overall Molecular Shape: The three-dimensional conformation of the molecule is likely to be a key determinant for its interaction with the biological target.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the pyridinyl-triazole compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • A549 and MCF-7 cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Experimental Workflow for Anticancer Screening (MTT Assay)

Caption: A schematic representation of the experimental workflow for evaluating the anticancer activity of pyridinyl-triazole compounds using the MTT assay.

Conclusion

The pyridinyl-triazole scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in potency and selectivity against various biological targets. For p38 MAP kinase inhibitors, the focus remains on optimizing interactions within the ATP-binding pocket. In the realm of antifungal agents, enhancing the lipophilicity and introducing electron-withdrawing substituents on the benzylthio moiety appear to be promising strategies. For anticancer applications, the incorporation of electron-withdrawing groups on the peripheral aryl rings has shown to be beneficial. The provided experimental protocols and workflows offer a foundational understanding for the screening and evaluation of new pyridinyl-triazole derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

Comparative Analysis of Mass Spectrometry Data for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its analogs, providing a basis for substance identification and differentiation.

This guide presents a comparative analysis of the mass spectrometry data for the target compound this compound and two structurally related compounds: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol. The objective is to provide clear, quantitative data and detailed experimental protocols to aid in the identification and characterization of these compounds, which are of interest in medicinal chemistry and drug development.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data obtained for the target compound and its structural analogs. This data is essential for distinguishing between these closely related molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₇H₇N₅S193.23[1][2]194.0495Data not available in searched literature
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₈H₈N₄S192.24[3]Data not available in searched literatureData not available in searched literature
4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiolC₉H₁₀N₄S206.27Data not available in searched literatureData not available in searched literature

While the molecular weights and formulas are well-established, specific experimental mass-to-charge ratios for the protonated molecules and their fragmentation patterns were not explicitly detailed in the reviewed literature. The characterization of this compound by high-resolution mass spectrometry (HRMS) has been reported, confirming its structure, though the detailed fragmentation data was not provided in the abstract.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound and its analogs using liquid chromatography-mass spectrometry (LC-MS), based on methodologies reported for similar compounds.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized and purified compound in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: An Agilent 1260 Infinity HPLC system or equivalent.

  • Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 30 mm × 4.6 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from impurities, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: An Agilent 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.

  • Ionization Mode: Positive ESI.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psig.

  • Drying Gas Temperature: 350 °C.

  • Capillary Voltage: 3000 V.

  • Fragmentor Voltage: 70 V.

  • Scan Range: m/z 50-500.

For structural elucidation and confirmation, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation and analyze the resulting fragment ions.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the characterization of this compound and its analogs using LC-MS.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution 1 Dilution Dilution to Working Concentration Dissolution->Dilution 2 Filtration Filtration Dilution->Filtration 3 LC_Separation Liquid Chromatography Separation Filtration->LC_Separation 4. Injection ESI Electrospray Ionization LC_Separation->ESI 5. Elution Mass_Analyzer Mass Analyzer (Quadrupole) ESI->Mass_Analyzer 6. Ion Transfer Data_Acquisition Data Acquisition (Mass Spectrum) Mass_Analyzer->Data_Acquisition 7. Detection Interpretation Interpretation & Fragmentation Analysis Data_Acquisition->Interpretation 8. Analysis

Caption: Workflow for LC-MS analysis of triazole-thiol compounds.

This guide provides a framework for the mass spectrometric analysis of this compound and its analogs. While specific fragmentation data is pending further experimental investigation, the provided protocols and comparative molecular weights offer a solid starting point for researchers in the field.

References

A Comparative Guide to the Validation of Antimicrobial Properties Against Standard Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and performance data for the validation of antimicrobial properties against standardized bacterial strains. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate testing strategies and interpreting experimental outcomes.

Comparative Performance of Antimicrobial Agents

The efficacy of antimicrobial agents is quantitatively assessed to determine their potency against specific microorganisms. The following tables summarize hypothetical yet representative data for a novel antimicrobial agent (Compound X) in comparison to a standard antibiotic (Ciprofloxacin) and a natural product extract (Tea Tree Oil). These comparisons are based on common metrics obtained through standardized antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Agents Against Standard Bacterial Strains

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] Lower MIC values are indicative of higher antimicrobial potency.

Antimicrobial AgentStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Compound X 8 µg/mL16 µg/mL32 µg/mL
Ciprofloxacin 0.5 µg/mL0.015 µg/mL0.25 µg/mL
Tea Tree Oil 250 µg/mL1000 µg/mL>2000 µg/mL

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X and Ciprofloxacin

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3] It is determined by subculturing from MIC tests onto antibiotic-free agar.[3]

Antimicrobial AgentStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Compound X 16 µg/mL64 µg/mL128 µg/mL
Ciprofloxacin 1 µg/mL0.03 µg/mL1 µg/mL

Table 3: Zone of Inhibition Diameters for Different Antimicrobial Disks

The Kirby-Bauer disk diffusion susceptibility test measures the sensitivity of bacteria to various antimicrobial compounds based on the size of the zone of inhibition around an antibiotic-impregnated disk.[1][4] A larger zone of inhibition indicates greater sensitivity of the organism to the antibiotic.[1]

Antimicrobial Agent (Disk Concentration)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Compound X (30 µg) 18 mm15 mm12 mm
Ciprofloxacin (5 µg) 25 mm35 mm30 mm
Tea Tree Oil (5 µL of 10% solution) 10 mm8 mm0 mm

Experimental Protocols

Accurate and reproducible data are contingent upon standardized experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a concentration that is typically 100 times the expected MIC.[7]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a pure overnight culture.[8] The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[2][6]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[10]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]

Minimum Bactericidal Concentration (MBC) Test

The MBC test is performed as a subsequent step to the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.[3][11]

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from the wells that show no visible growth (at and above the MIC).[10]

  • Plating: The aliquots are plated onto a non-selective agar medium that does not contain the antimicrobial agent.[3]

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, the number of colony-forming units (CFUs) on each plate is counted.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][11]

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.[12][13]

  • Inoculum Preparation: A standardized inoculum is prepared as described for the MIC test.

  • Lawn Culture: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[14]

  • Disk Placement: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface using sterile forceps.[12][14]

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.[15]

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[1]

  • Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5]

Visualizations

The following diagrams illustrate key workflows and concepts in antimicrobial property validation.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion start Start culture Obtain Pure Bacterial Culture start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate_mic Inoculate Wells with Bacteria inoculum->inoculate_mic lawn_culture Create Bacterial Lawn on Agar Plate inoculum->lawn_culture antimicrobial Prepare Antimicrobial Agent Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate antimicrobial->serial_dilution serial_dilution->inoculate_mic incubate_mic Incubate Plate (16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc place_disks Place Antimicrobial Disks lawn_culture->place_disks incubate_disk Incubate Plate (16-18h) place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_disk Interpret Results (S/I/R) measure_zones->interpret_disk Signaling_Pathway cluster_cell Bacterial Cell antimicrobial Antimicrobial Agent receptor Cell Wall Receptor antimicrobial->receptor Binding dna_gyrase DNA Gyrase Inhibition antimicrobial->dna_gyrase Direct Inhibition ribosome Ribosome (Protein Synthesis) antimicrobial->ribosome Binding membrane Cell Membrane Disruption receptor->membrane Signal Transduction cell_death Cell Death membrane->cell_death Loss of Integrity dna_gyrase->cell_death DNA Replication Failure protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis protein_synthesis->cell_death Essential Protein Depletion Logical_Relationship start Initial Screening mic_check MIC ≤ Threshold? start->mic_check mbc_check MBC/MIC Ratio ≤ 4? mic_check->mbc_check Yes abandon Abandon Compound mic_check->abandon No toxicity_check Low In Vitro Toxicity? mbc_check->toxicity_check Yes (Bactericidal) reformulate Reformulate or Modify Compound mbc_check->reformulate No (Bacteriostatic) proceed Proceed to In Vivo Studies toxicity_check->proceed Yes toxicity_check->reformulate No

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a compound requiring careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its safety information, this compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3)[1]. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].

Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption[2].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes[2].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination[2].
Respiratory Protection Dust mask type N95 (US) or equivalentTo avoid inhalation of dust or aerosols[1].

In the event of a spill, immediately evacuate the area and follow your institution's established spill response procedures. For small dry spills, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container[4]. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous waste in compliance with all local, state, and federal regulations[2][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][6].

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Unused Compound & Contaminated Labware B Segregate as Hazardous Waste (Solid & Liquid) A->B C Use Designated, Labeled, and Sealed Containers B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Licensed Waste Disposal Pickup E->F G Incineration at a Permitted Facility F->G

Caption: Workflow for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, absorbent pads), must be classified as hazardous waste[2].

    • Segregate this waste from other waste streams to prevent incompatible chemical reactions[7][8]. Specifically, do not mix it with strong oxidizing agents or acids[2]. It is best practice to separate aqueous wastes from organic solvents[8].

  • Waste Collection and Containment :

    • Collect solid waste in a clearly labeled, sealed container suitable for hazardous materials[4]. If possible, use the original container[9].

    • Liquid waste, such as solutions containing the compound, should be collected in a designated, leak-proof hazardous waste container[9][10]. Ensure the container material is compatible with the chemical.

    • All waste containers must be securely capped at all times, except when adding waste[7][11]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[7].

  • Labeling :

    • Properly label all waste containers with a hazardous waste tag as soon as the first drop of waste is added[8].

    • The label must clearly identify the contents, including the full chemical name: "this compound". Do not use abbreviations[8].

    • Indicate the associated hazards (e.g., Irritant, Toxic) on the label[2].

  • Storage :

    • Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation[7][12].

    • The storage area should be cool, dry, and well-ventilated[4].

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal[4].

    • Provide them with the Safety Data Sheet (SDS) for the compound.

    • The likely final disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility[4][5].

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound (CAS Number: 36209-51-5).[1][2] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₇H₇N₅S[2][3]
Molecular Weight193.23 g/mol [2]
Melting Point250-254 °C[4]
AppearanceSolid
Storage Class11 - Combustible Solids

Hazard Identification and Precautionary Measures:

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).

Hazard StatementPrecautionary Code
H315: Causes skin irritation.P261, P264, P271, P280, P302+P352, P305+P351+P338
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5][6]Mandatory to protect against splashes and dust that can cause serious eye irritation.[7] Must be ANSI-approved or meet European Standard EN166.[5][6]
Skin and Body Protection Chemically resistant gloves (nitrile or neoprene recommended).[5][7] Laboratory coat.[7][8] Closed-toe shoes.[5][7]Gloves are required to prevent skin contact and irritation.[6][7] A lab coat must be worn at all times to protect against splashes.[5][8] Double-gloving is advisable for enhanced protection.[5]
Respiratory Protection Work should be conducted in a chemical fume hood.[5][7][8] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts (type N95 US) should be used.[5]A fume hood is the primary engineering control to avoid inhalation of vapors, dust, or aerosols.[5][7][8]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for safety and environmental protection.

Handling and Storage:
  • Engineering Controls: All work with this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][7][8] Ensure that safety showers and eyewash stations are readily accessible.[6][7]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[6] Minimize dust generation and accumulation.[6] Wash hands thoroughly after handling and before any breaks.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Spill Management:
  • Small Spills: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[6][7] Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

  • Large Spills: Evacuate non-essential personnel from the area. Wear appropriate PPE and contain the spill. Contact your institution's environmental health and safety department for assistance.

Disposal Plan:

All waste materials, including the chemical itself, contaminated consumables (e.g., gloves, absorbent pads), and glassware, must be treated as hazardous waste.

  • Decontamination of Glassware: Glassware that has come into contact with the thiol compound should be submerged in a freshly prepared 1:1 bleach solution within a fume hood to oxidize and neutralize the thiol.[8] Allow the glassware to soak for at least 24 hours.[9]

  • Waste Collection: Collect all disposable waste, including gloves and absorbent materials, in a sealed, labeled container designated for hazardous waste.[9]

  • Final Disposal: The neutralized bleach solution and all other collected hazardous waste must be disposed of following local, state, and federal regulations. Contact your institution's hazardous waste management service for pickup and disposal.[8]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Glassware (Bleach Solution) handling_experiment->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_contact Arrange for Hazardous Waste Pickup cleanup_waste->disposal_contact cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operating procedure from preparation to disposal.

References

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4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.